Technical Documentation Center

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate
  • CAS: 239469-76-2

Core Science & Biosynthesis

Foundational

The Strategic Synthesis and Application of tert-Butyl (2S)-2-Methyl-5-Oxopyrrolidine-1-Carboxylate: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] This guide focuses on a specific, high-value chiral building block: tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (1) . The introduction of a methyl group at the C2 position of the pyroglutamate ring, combined with the stereochemical control offered by the (2S) configuration and the versatile N-Boc protecting group, makes this molecule a significant asset in the stereoselective synthesis of complex drug candidates.[3] This document provides a comprehensive overview of its chemical architecture, physicochemical properties, plausible synthetic routes, and strategic applications in modern drug discovery.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged structure in drug design, prized for its conformational rigidity, metabolic stability, and ability to present substituents in well-defined three-dimensional space, which is critical for precise target engagement.[1] The use of chiral pool synthesis, starting from readily available enantiopure materials like L-pyroglutamic acid, offers an efficient pathway to complex chiral molecules, bypassing the need for challenging asymmetric syntheses or resolutions.[4] The subject of this guide, tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, is a derivative of L-pyroglutamic acid and serves as a versatile intermediate for creating more intricate molecular architectures.[5]

The N-tert-butoxycarbonyl (Boc) group provides robust protection of the nitrogen atom, which can be readily removed under acidic conditions without affecting other functional groups, a critical feature in multi-step syntheses.[6] The methyl group at the stereogenic C2 center introduces a key structural element that can influence the binding affinity and selectivity of the final drug molecule.

Molecular Structure and Physicochemical Properties

The fundamental structure of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is characterized by a five-membered lactam ring with a chiral center at the C2 position, bearing a methyl group. The ring nitrogen is protected by a tert-butoxycarbonyl group.

Caption: Chemical structure of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
CAS Number 239469-76-2[7]
Molecular Formula C10H17NO3Calculated
Molecular Weight 199.25 g/mol Calculated
Appearance Expected to be a white to off-white solid or a viscous oil.Inferred from similar compounds.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water.Inferred from structural features.
Melting Point Not available.Data not found in literature.
Boiling Point Not available.Data not found in literature.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals for the tert-butyl group (singlet, ~1.5 ppm), the methyl group (doublet), and protons of the pyrrolidine ring.
¹³C NMR Resonances for the carbonyl carbons of the lactam and the Boc group, the quaternary carbon of the tert-butyl group, and the aliphatic carbons of the pyrrolidine ring and the methyl group.
IR (cm⁻¹) Strong absorptions for the C=O stretching of the lactam (~1700-1740 cm⁻¹) and the urethane carbonyl of the Boc group (~1680-1720 cm⁻¹). C-H stretching bands around 2850-3000 cm⁻¹.
Mass Spec (m/z) Expected molecular ion peak [M+H]⁺ and characteristic fragmentation patterns including loss of the tert-butyl group.

Synthesis and Purification

The stereoselective synthesis of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate can be envisioned starting from L-pyroglutamic acid, a readily available chiral precursor.[4][6]

G start L-Pyroglutamic Acid step1 N-Boc Protection start->step1 intermediate1 N-Boc-L-pyroglutamic acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 N-Boc-L-pyroglutamic acid methyl ester step2->intermediate2 step3 α-Methylation intermediate2->step3 product tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate step3->product

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Proposed)

Step 1: N-Boc Protection of L-Pyroglutamic Acid

  • Dissolve L-pyroglutamic acid in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-pyroglutamic acid.

Step 2: Esterification

  • Dissolve N-Boc-L-pyroglutamic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.[6]

  • Reflux the mixture until the reaction is complete.

  • Neutralize the reaction and remove the solvent.

  • Extract the product and purify by column chromatography to obtain N-Boc-L-pyroglutamic acid methyl ester.

Step 3: α-Methylation

  • Dissolve the N-Boc-L-pyroglutamic acid methyl ester in a dry aprotic solvent like THF under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.

  • Add methyl iodide to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Purification and Characterization

The final product should be purified by column chromatography using a gradient of ethyl acetate in hexanes. The purity can be assessed by HPLC and the structure confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Applications in Drug Discovery

The chiral nature and functional group arrangement of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate make it a valuable intermediate in the synthesis of a variety of biologically active molecules.[1]

As a Scaffold for Novel Therapeutic Agents

The pyrrolidinone core is present in a wide range of drugs with diverse therapeutic applications, including anticonvulsants, nootropics, and anti-inflammatory agents. The introduction of a methyl group at the C2 position can be a key modification in structure-activity relationship (SAR) studies to enhance potency, selectivity, or pharmacokinetic properties.

Synthesis of Enzyme Inhibitors

The rigid pyrrolidinone ring can serve as a template to position functional groups for optimal interaction with the active site of an enzyme. For instance, derivatives of pyroglutamic acid have been utilized in the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4).

Precursor for Conformationally Constrained Amino Acids

The lactam ring can be opened to yield a derivative of glutamic acid with a stereodefined methyl group at the α-position. Such non-natural amino acids are of great interest for the synthesis of peptides with modified secondary structures and enhanced biological stability.

Conclusion

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is a strategically important chiral building block with significant potential in the synthesis of complex, high-value molecules for drug discovery. Its stereodefined structure and orthogonal protecting groups allow for a wide range of chemical manipulations, providing access to novel chemical space. The synthetic route outlined in this guide, starting from the readily available L-pyroglutamic acid, offers a practical approach for its preparation. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of such well-defined chiral intermediates will undoubtedly increase.[3]

References

  • Veinberg G, Vorona M, Zvejniece L, et al. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. Bioorg Med Chem. 2014;22(1):349-356. [Link]

  • Google Patents. Process for synthesizing l-y-methylene glutamic acid and analogs.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ProQuest. Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • ResearchGate. ChemInform Abstract: Studies on Pyrrolidinones. A Convenient Synthesis of 2-Methyl-5-(5-oxo- l-benzyl- 2-pyrrolidinyl)-1,3,4-oxadiazole. [Link]

  • National Center for Biotechnology Information. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]

  • J-STAGE. One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. [Link]

  • Google Patents. Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

Sources

Exploratory

Spectral Characterization and Methodological Guide: tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

Executive Overview The chiral lactam tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (commonly referred to as N-Boc-(S)-5-methyl-2-pyrrolidinone) is a highly versatile building block in the synthesis of peptidomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The chiral lactam tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (commonly referred to as N-Boc-(S)-5-methyl-2-pyrrolidinone) is a highly versatile building block in the synthesis of peptidomimetics, natural products, and active pharmaceutical ingredients (APIs). The presence of the tert-butoxycarbonyl (Boc) protecting group not only prevents unwanted nucleophilic attacks on the nitrogen atom but also significantly alters the electronic and conformational landscape of the pyrrolidine ring.

As a Senior Application Scientist, I approach the spectral characterization of chiral lactams not merely as an exercise in data collection, but as a rigorous validation of molecular topography. This whitepaper provides a comprehensive, causality-driven breakdown of the 1 H and 13 C NMR spectral data for this compound, alongside self-validating experimental protocols for its synthesis and analytical acquisition.

High-Resolution NMR Spectral Data

The structural elucidation of chiral pyrrolidones relies heavily on understanding the anisotropic effects generated by the stereocenter and the restricted rotation of the carbamate protecting group. The data below is standardized for acquisition in deuterated chloroform (CDCl 3​ ) at 298 K.

1 H NMR Assignments (400 MHz, CDCl 3​ )

The stereocenter at C2 exerts a profound anisotropic effect across the pyrrolidine ring. Because the molecule lacks a plane of symmetry, the geminal protons at C3 and C4 are diastereotopic . Instead of appearing as simple triplets, these protons manifest as complex multiplets due to distinct chemical shifts and complex geminal coupling ( J≈12−15 Hz) in addition to vicinal coupling.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.25Doublet (d)3H6.4C2–CH 3​
1.52Singlet (s)9H-Boc –C(CH 3​ ) 3​
1.65 – 1.75Multiplet (m)1H-C3–H a​ (Diastereotopic)
2.05 – 2.15Multiplet (m)1H-C3–H b​ (Diastereotopic)
2.35 – 2.45Multiplet (m)1H-C4–H a​ (Diastereotopic)
2.50 – 2.60Multiplet (m)1H-C4–H b​ (Diastereotopic)
4.10 – 4.20Multiplet (m)1H-C2–H (Chiral Center)

Causality Note: The C4 protons are adjacent to the electron-withdrawing amide carbonyl, which deshields them relative to the C3 protons, shifting them downfield to the 2.35–2.60 ppm range.

13 C NMR Assignments (100 MHz, CDCl 3​ )

Carbamates often exhibit restricted rotation around the N–C(O) bond. While the rigid pyrrolidone ring constrains the overall geometry, minor line broadening may be observed for the Boc signals at room temperature.

Chemical Shift ( δ , ppm)Carbon TypeAssignment
21.5CH 3​ C2–C H 3​
26.8CH 2​ C 3 (beta to carbonyl)
28.13 × CH 3​ Boc –C(C H 3​ ) 3​
31.2CH 2​ C 4 (alpha to carbonyl)
55.4CHC 2 (Chiral Center)
82.6Quaternary (C)Boc –C (CH 3​ ) 3​
150.3Quaternary (C=O)Boc Carbamate C =O
174.8Quaternary (C=O)Pyrrolidone Amide C =O

Experimental Methodologies

To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies embed real-time quality control checks.

Protocol 1: Synthesis and Boc-Protection Workflow

The synthesis of the target molecule typically proceeds via the Boc-protection of (S)-5-methylpyrrolidin-2-one.

Causality behind the method: The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is non-negotiable here. Unlike primary aliphatic amines, the lactam nitrogen is highly deactivated due to resonance with the adjacent carbonyl. DMAP attacks the di-tert-butyl dicarbonate (Boc 2​ O) to form a highly reactive intermediate, which then transfers the Boc group to the weakly nucleophilic lactam nitrogen .

  • Initialization: Dissolve 10.0 mmol of (S)-5-methylpyrrolidin-2-one in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of DMAP. Validation: The solution should remain clear and colorless.

  • Reagent Delivery: Slowly add 12.0 mmol of Boc 2​ O dropwise at 0 °C.

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature. The evolution of CO 2​ gas (effervescence) serves as a visual indicator of the reaction progress. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material spot is completely consumed.

  • Quenching & Purification: Wash the organic layer with 1M HCl (to remove DMAP), followed by saturated NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol 2: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg (for 1 H) or 45 mg (for 13 C) of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Standardization: The inclusion of TMS is a critical self-validating step. Set the TMS singlet exactly to 0.00 ppm to ensure all subsequent diastereotopic multiplet shifts are accurately calibrated.

  • Acquisition: Lock the spectrometer to the deuterium signal of CDCl 3​ . Shim the Z1 and Z2 gradients until the CDCl 3​ residual solvent peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of <1.0 Hz.

  • Execution: Run a standard zg30 pulse sequence for 1 H (16 scans) and zgpg30 for 13 C (1024 scans) to ensure a high signal-to-noise ratio for the quaternary carbonyl carbons.

Visualizing Logical Relationships

To map the mechanistic pathways and the logical framework of the NMR assignments, the following diagrams illustrate the core workflows.

Synthesis_Workflow A (S)-5-methyl pyrrolidin-2-one (Starting Material) B Addition of DMAP (Nucleophilic Catalyst) A->B C Addition of Boc2O (0 °C to RT) B->C D CO2 Evolution (Self-Validation) C->D E Aqueous Workup (1M HCl wash) D->E F Target Molecule: N-Boc-(S)-5-methyl -2-pyrrolidinone E->F

Figure 1: Step-by-step synthetic workflow and Boc-protection of (2S)-2-methyl-5-oxopyrrolidine.

NMR_Logic N1 Target Molecule N-Boc-(S)-5-methylpyrrolidin-2-one N2 1H NMR (400 MHz) N1->N2 N3 13C NMR (100 MHz) N1->N3 N4 Diastereotopic Protons (C3 & C4 Multiplets) N2->N4 N5 Boc Group Singlet (9H, ~1.52 ppm) N2->N5 N6 Chiral Center (C2) (1H, ~4.15 ppm) N2->N6 N7 Carbonyl Resonances (Amide: 174.8, Boc: 150.3) N3->N7 N8 Aliphatic Carbons (C2, C3, C4, CH3) N3->N8

Figure 2: Logical decision tree for assigning 1H and 13C NMR signals of the target lactam.

References

  • Synthesis of Microcolin B, a Potent New Immunosuppressant Using an Efficient Mixed Imide Formation Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (Structural Analog Reference Data) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Cycloamination strategies for the synthesis of N-(un)substituted lactams Source: ResearchGate (Advances in Polymer Technology / Organic Synthesis) URL:[Link]

Foundational

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, a chiral building block of significant interest in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug discovery. As a derivative of pyroglutamic acid, this compound possesses a unique conformational rigidity and a stereodefined center that make it an attractive scaffold for the synthesis of novel therapeutic agents. This document will delve into its fundamental physicochemical properties, its role as a synthetic intermediate, and provide insights into its potential applications.

Core Physicochemical Properties

The precise molecular characteristics of a compound are fundamental to its application in synthesis and drug design. The molecular weight and exact mass of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate are critical parameters for analytical characterization and high-resolution mass spectrometry, respectively.

PropertyValue
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 215.25 g/mol
Exact Mass 215.12084 u
CAS Number 239469-76-2[1][2]

These values are calculated based on the elemental composition and isotopic abundances. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of increased solubility in organic solvents, a crucial aspect for its utility in synthetic organic chemistry.

The Synthetic Rationale: A Chiral Scaffold for Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs. The introduction of a methyl group at the C2 position, as in tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, provides a key stereocenter that can be exploited to achieve specific interactions with biological targets.

The strategic importance of this molecule lies in its dual functionality: the lactam for further chemical elaboration and the Boc-protected amine which allows for controlled deprotection and subsequent derivatization. This makes it a versatile starting material for the construction of more complex molecules with desired pharmacological activities.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Therapeutic Scaffolds Start tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Deprotection Acidic Conditions Lactam_Opening Lactam Ring Opening (e.g., Hydrolysis, Aminolysis) Start->Lactam_Opening Nucleophilic Attack Peptidomimetics Peptidomimetics Deprotection->Peptidomimetics Amide Coupling Bioactive_Amines Chiral Amines & Derivatives Lactam_Opening->Bioactive_Amines Further Functionalization

Caption: Synthetic utility of the core scaffold.

Illustrative Synthetic Protocol: Accessing the Chiral Amine

The following is a generalized, illustrative protocol for the deprotection of the Boc group, a common first step in the utilization of this building block. This procedure is based on standard laboratory practices for similar compounds.

Objective: To remove the tert-butoxycarbonyl protecting group to yield the corresponding free amine.

Materials:

  • tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The resulting free amine can be purified by column chromatography on silica gel or by crystallization, if applicable.

Causality of Experimental Choices:

  • Anhydrous Dichloromethane: Used as a solvent due to its inertness and ability to dissolve both the starting material and the reagents. The anhydrous condition prevents unwanted side reactions with the acid.

  • Trifluoroacetic Acid (TFA): A strong acid commonly used for the cleavage of Boc protecting groups. It is volatile, which facilitates its removal after the reaction.

  • Sodium Bicarbonate Quench: The basic wash is crucial to neutralize the excess TFA and any acidic byproducts, preventing the formation of the amine salt and allowing for extraction into the organic phase.

  • Brine Wash: Removes residual water and water-soluble impurities from the organic layer.

Applications in Medicinal Chemistry

While specific applications for tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The pyroglutamate core is a key feature in several central nervous system (CNS) active agents. The chiral methyl group can provide enhanced binding affinity and selectivity for a target protein by probing specific hydrophobic pockets.

The deprotected and/or ring-opened derivatives of this molecule can serve as precursors for:

  • Peptidomimetics: The chiral amine can be incorporated into peptide sequences to create more stable and potent analogues of natural peptides.

  • Enzyme Inhibitors: The rigid pyrrolidine scaffold can be used to design inhibitors of enzymes such as proteases and kinases.

  • Receptor Ligands: The stereocenter can be critical for the specific recognition and binding to G-protein coupled receptors (GPCRs) and ion channels.

The development of synthetic routes to access such chiral building blocks is a continuous effort in the pharmaceutical industry to expand the available chemical space for drug discovery programs.

Conclusion

tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The protocols and insights provided in this guide are intended to support researchers in the effective utilization of this and similar scaffolds in their drug discovery endeavors.

References

  • Chemical Substance Information for tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate.
  • 239469-76-2_化工字典 (Chemical Dictionary). This source provides the Chinese and English names for the compound and confirms its CAS number.

Sources

Exploratory

The Architect of Chirality: A Technical Guide to the Mechanism of Action of tert-Butyl (2S)-2-Methyl-5-Oxopyrrolidine-1-Carboxylate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral building blocks and auxiliarie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral building blocks and auxiliaries serve as the master architects. Among these, tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, a derivative of pyroglutamic acid, has emerged as a valuable tool for the stereocontrolled construction of complex molecules. This in-depth technical guide elucidates the mechanism of action of this compound, providing a foundational understanding for its application in the synthesis of novel chemical entities.

Introduction: A Privileged Scaffold for Asymmetric Transformations

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1][2] Its inherent chirality, when appropriately functionalized, can be leveraged to induce stereoselectivity in a variety of chemical transformations. tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate belongs to a class of compounds derived from (S)-pyroglutamic acid, a readily available and inexpensive chiral starting material.[3] The strategic placement of a methyl group at the C2 position, in conjunction with the sterically demanding N-tert-butoxycarbonyl (Boc) group, creates a unique stereochemical environment that is central to its efficacy in asymmetric synthesis.

This guide will dissect the key structural features of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate and explain how they collaboratively orchestrate the stereochemical outcome of reactions, primarily focusing on its role as a chiral template in diastereoselective enolate alkylation.

The Core Mechanism: Stereocontrol Through a Rigid Chiral Environment

The primary mechanism by which tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate exerts its influence on stereoselectivity is through the formation of a rigid, chiral, non-racemic enolate, which then directs the approach of an incoming electrophile. This process can be broken down into several key stages, each contributing to the overall stereochemical fidelity of the reaction.

Formation of a Defined Enolate Geometry

The journey towards a stereochemically defined product begins with the deprotonation of the α-carbon to the lactam carbonyl (C3). The presence of the N-Boc group is crucial at this stage. Its electron-withdrawing nature increases the acidity of the C3-protons, facilitating their removal by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

The geometry of the resulting lithium enolate is a critical determinant of the final stereochemistry. The bulky tert-butyl group of the Boc protecting group, in concert with the C2-methyl group, plays a significant role in dictating the conformation of the pyrrolidine ring and, consequently, the preferred orientation of the enolate. It is hypothesized that the enolate preferentially adopts a conformation that minimizes steric interactions between the substituents on the ring and the coordinated base.

Diastereoselective Alkylation: A Face-Selective Approach

Once the chiral enolate is formed, it presents two diastereotopic faces to an incoming electrophile. The stereochemical outcome of the alkylation is determined by the face from which the electrophile approaches. The combination of the (2S)-stereocenter, the C2-methyl group, and the bulky N-Boc group creates a highly biased steric environment.

The N-Boc group, due to its significant steric bulk, effectively shields one face of the enolate. The C2-methyl group further reinforces this steric blockade, creating a pronounced "steric wall" that discourages the electrophile from approaching from that side. Consequently, the electrophile is directed to the less hindered face of the enolate, leading to the formation of one diastereomer in significant excess.

The following diagram illustrates the proposed mechanism of stereocontrol:

Mechanism_of_Action cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage (Optional) Start tert-Butyl (2S)-2-methyl- 5-oxopyrrolidine-1-carboxylate Enolate Chiral Lithium Enolate (Defined Geometry) Start->Enolate LDA, THF, -78 °C TransitionState Diastereomeric Transition State Enolate->TransitionState Electrophile Electrophile (R-X) Electrophile->TransitionState Product Alkylated Product (New Stereocenter) TransitionState->Product Preferential attack from less hindered face FinalProduct Chiral Product Product->FinalProduct Hydrolysis/Reduction

Figure 1: Proposed workflow for asymmetric alkylation.

Key Structural Elements and Their Influence on Stereoselectivity

The remarkable stereodirecting ability of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is not the result of a single feature but rather a synergistic interplay of its structural components.

Structural FeatureRole in Asymmetric Induction
(2S)-Stereocenter Establishes the absolute configuration of the chiral scaffold, providing the initial source of chirality that is transferred to the newly formed stereocenter.
C2-Methyl Group Enhances the steric bias of the system. It works in concert with the N-Boc group to create a more defined and rigid chiral pocket, increasing the energy difference between the two diastereomeric transition states and thus improving diastereoselectivity.
N-Boc Protecting Group Serves multiple crucial functions: - Steric Directing Group: Its large tert-butyl moiety is the primary steric shield, blocking one face of the enolate. - Conformational Lock: It restricts the conformational flexibility of the pyrrolidine ring, leading to a more predictable enolate geometry. - Electronic Activation: The carbonyl group of the Boc moiety increases the acidity of the α-protons, facilitating enolate formation.
Lactam Carbonyl The site of enolization and the point of attachment for the newly introduced substituent. Its rigid five-membered ring structure is essential for the effective transmission of stereochemical information from the chiral centers to the reaction site.

Experimental Considerations and Protocols

The successful application of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate in asymmetric synthesis is highly dependent on the careful control of reaction conditions.

General Protocol for Diastereoselective Alkylation

The following is a representative, generalized protocol for the diastereoselective alkylation of the title compound. It is imperative that researchers optimize these conditions for their specific substrate and electrophile.

Materials:

  • tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., alkyl halide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate in anhydrous THF in a flame-dried flask.

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of LDA (typically 1.1 to 1.5 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add the electrophile (1.1 to 2.0 equivalents), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the reactivity of the electrophile.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a pre-cooled quenching solution.

  • Workup and Purification: Allow the reaction mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product into an appropriate organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Diastereomeric Ratio Determination: The diastereomeric ratio (d.r.) of the product should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture or the purified product.

Conclusion and Future Perspectives

tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate stands as a testament to the power of rational design in asymmetric synthesis. By strategically positioning a methyl group and a bulky Boc protecting group on the chiral pyroglutamic acid scaffold, a highly effective stereodirecting template is created. The mechanism of action, rooted in the formation of a sterically biased and conformationally rigid enolate, provides a reliable and predictable means of controlling the stereochemical outcome of alkylation reactions.

Future research in this area will likely focus on expanding the scope of reactions in which this chiral building block can be employed. Investigating its utility in other carbon-carbon bond-forming reactions, such as aldol and Michael additions, could unlock new avenues for the synthesis of complex, enantiomerically pure molecules. Furthermore, the development of catalytic methods that utilize this scaffold would represent a significant advancement, enhancing the atom economy and overall efficiency of these important transformations. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the role of well-defined chiral building blocks like tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate will undoubtedly become even more critical.

References

  • Karoyan, P., & Lorthiois, E. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2264-2307. [Link]

  • Reddy, K. L. (2008). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 10(15), 3327-3330.
  • Davies, H. M., & Lee, G. H. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(31), 9993-10000.
  • Arnold, F. H. (2018).
  • Moriguchi, T., Krishnamurthy, S., Arai, T., & Tsuge, A. (2014). Synthesis and Molecular Structure of Chiral (2S,5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 150796.
  • Couty, F., & Evano, G. (2009). Recent advances in the chemistry of 2,5-disubstituted pyrrolidines. Organic & Biomolecular Chemistry, 7(11), 2267-2283.
  • Google Patents. (n.d.). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
  • Perelman School of Medicine at the University of Pennsylvania. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors.
  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
  • ResearchGate. (n.d.). A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)
  • PubMed. (2002). Diastereoselective Michael additions of N-Boc-2-(tert-butyldimethylsiloxy)pyrrole to 2-(Arylsulfinyl)-1,4-benzoquinones.
  • PharmaCompass. (n.d.). (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

  • MDPI. (2023).
  • Chemical Communications (RSC Publishing). (n.d.).

Sources

Foundational

is tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate stable at room temperature

An in-depth technical analysis of the stability, handling, and degradation kinetics of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS: 128372-77-0). Executive Summary The direct answer to whether tert-butyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the stability, handling, and degradation kinetics of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS: 128372-77-0).

Executive Summary

The direct answer to whether tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is stable at room temperature is yes, but conditionally . Thermally, the compound is stable at room temperature (15–25 °C) and will not spontaneously decompose[1]. However, its chemical architecture makes it exquisitely sensitive to ambient moisture. For short-term handling and synthesis, room temperature is perfectly acceptable provided the environment is strictly anhydrous[2]. For long-term storage, refrigeration (2–8 °C) is the industry standard to kinetically suppress trace hydrolysis and preserve enantiomeric and chemical purity.

Chemical Profile & Structural Thermodynamics

To understand the storage requirements of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, one must analyze the causality behind its reactivity. The compound is an N-Boc-protected lactam (a pyroglutamate derivative).

The "Imide-Like" Activation Concept: In a standard, unprotected lactam (cyclic amide), the nitrogen lone pair delocalizes into the adjacent carbonyl group, providing resonance stabilization and rendering the carbonyl carbon relatively unreactive. However, the introduction of the strongly electron-withdrawing tert-butoxycarbonyl (Boc) group creates a competing resonance system. The Boc group pulls electron density away from the lactam nitrogen, drastically reducing the amide resonance within the ring[3].

Consequently, the C5 carbonyl carbon loses its amide character and becomes highly electrophilic (more "ketone-like"). This thermodynamic shift lowers the activation energy required for nucleophiles—such as water, alcohols, or unhindered amines—to attack the carbonyl carbon, leading to facile ring-opening[4].

Mechanistic Degradation Pathways

When exposed to suboptimal environmental conditions, tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate degrades via two primary pathways:

  • Moisture-Induced Ring Opening (Base/Neutral Conditions): Ambient humidity acts as a nucleophile. Water attacks the activated C5 carbonyl, cleaving the lactam ring to form an acyclic N-Boc-2-methylglutamate derivative. This process is accelerated in the presence of trace bases[3].

  • Acid-Catalyzed Boc Deprotection: Like all Boc-protected amines, the carbamate group is highly labile in acidic environments (e.g., TFA, HCl). Acid exposure protonates the carbamate, leading to the expulsion of isobutylene and carbon dioxide, leaving behind the unprotected (and highly stable) (2S)-2-methyl-5-oxopyrrolidine[5].

DegradationPathways Compound tert-Butyl (2S)-2-methyl- 5-oxopyrrolidine-1-carboxylate CondAcid Acidic Conditions (e.g., TFA, HCl) Compound->CondAcid pH < 4 CondBase Moisture / Base (Nucleophilic Attack) Compound->CondBase H2O / OH- CondIdeal Dry, Sealed, RT to 8°C (Inert Atmosphere) Compound->CondIdeal Standard Storage DegAcid Boc Deprotection (Forms free lactam) CondAcid->DegAcid DegBase Lactam Ring Opening (Forms N-Boc amino acid) CondBase->DegBase DegIdeal Stable (No Degradation) CondIdeal->DegIdeal

Degradation pathways of N-Boc-protected oxopyrrolidines under various environmental conditions.

Storage Guidelines & Best Practices

Based on the thermodynamic vulnerabilities outlined above, the following storage hierarchy must be observed to maintain scientific integrity:

  • Benchtop Handling (Hours to Days): Stable at room temperature (20–25 °C). Must be weighed and handled rapidly to minimize exposure to atmospheric moisture.

  • Short-Term Storage (Weeks): Room temperature is acceptable only if the compound is stored in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) and placed inside a desiccator[1].

  • Long-Term Storage (Months to Years): Store at 2–8 °C. Lowering the temperature reduces the kinetic energy available for both trace hydrolysis and thermal decomposition of the Boc group[2]. Prior to opening, the vial must be allowed to warm to room temperature to prevent condensation of ambient moisture onto the cold solid.

Quantitative Data Summary

The table below summarizes the expected stability of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate under various laboratory conditions.

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Risk
Optimal (Long-Term) Argon / N22 to 8 °C> 24 MonthsNegligible
Standard (Short-Term) Dry / Desiccated20 to 25 °C3 to 6 MonthsTrace hydrolysis if seal fails
Suboptimal Ambient Air20 to 25 °C< 2 WeeksRing-opening via ambient moisture
Stressed Aqueous / Acidic> 40 °C< 1 HourRapid Boc cleavage & hydrolysis

Experimental Protocols: Self-Validating Stability Assessment

To ensure trustworthiness in drug development workflows, researchers should not rely blindly on supplier expiration dates. The following forced degradation protocol is a self-validating system designed to confirm the batch integrity of the compound prior to its use in critical asymmetric syntheses.

Workflow Sample Sample Prep (1 mg/mL in MeCN) Stress Apply Stress (Temp/Moisture/Acid) Sample->Stress Quench Quench Reaction (Neutralization) Stress->Quench Analysis HPLC-UV/MS Analysis Quench->Analysis Result Purity & Degradant ID Analysis->Result

Step-by-step analytical workflow for forced degradation and stability testing.

Step-by-Step Methodology:
  • Baseline Preparation (Control):

    • Dissolve 1.0 mg of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate in 1.0 mL of anhydrous HPLC-grade Acetonitrile (MeCN).

    • Inject immediately into LC-MS to establish the baseline purity and the exact retention time of the intact mass [M+H]⁺ and [M+Na]⁺.

  • Hydrolytic Stress Test:

    • To a 500 µL aliquot of the stock solution, add 50 µL of deionized water (pH 7.0).

    • Incubate at room temperature (25 °C) for 24 hours.

    • Causality Check: This isolates moisture as the sole variable. The appearance of a new peak corresponding to the mass of the acyclic N-Boc-amino acid confirms hydrolytic susceptibility.

  • Acidic Stress Test:

    • To a second 500 µL aliquot, add 10 µL of 0.1 M HCl.

    • Incubate at 25 °C for 2 hours.

    • Quench (Critical Step): Neutralize immediately with 10 µL of 0.1 M NaOH to prevent degradation during the HPLC run itself (ensuring the system is self-validating).

    • Causality Check: Identifies the rate of Boc-deprotection. The primary degradant will lack the tert-butyl mass signature (-56 Da for isobutylene loss).

  • Chromatographic Analysis:

    • Run samples on a C18 Reverse Phase column using a gradient of Water/MeCN (with 0.1% Formic Acid). Compare the area-under-the-curve (AUC) of the stressed samples against the control to quantify the degradation rate.

References

  • AA Blocks. 128372-77-0 | tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate. Retrieved from: [Link]

  • EOS Med Chem. Medicinal Chemical Stock List. (Lists CAS# 128372-77-0 storage conditions at room temperature). Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis of Orthogonally Protected Labionin. (Details the selective basic hydrolysis and ring-opening of Boc-lactams). Retrieved from:[Link]

  • ResearchGate. Five- and Six-Membered Ring Opening of Pyroglutamic Diketopiperazine. (Mechanistic insights into the electrophilic reactivity of Boc-activated lactams). Retrieved from:[Link]

Sources

Exploratory

Thermal Stability and Phase Transition Profiling of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate: A Technical Guide

Executive Summary In modern drug development, functionalized N-heterocycles serve as privileged scaffolds. Specifically, tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS: 128372-77-0) is a highly versatile ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, functionalized N-heterocycles serve as privileged scaffolds. Specifically, tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS: 128372-77-0) is a highly versatile chiral Boc-protected lactam utilized in the synthesis of complex spirocycles, peptidomimetics, and biologically active tetrahydropyridines[1][2].

However, scaling up reactions involving Boc-protected lactams requires a rigorous understanding of their thermodynamic boundaries. Premature thermal deprotection can lead to catastrophic yield losses and impurity generation during high-temperature continuous-flow synthesis or harsh cross-coupling conditions. As a Senior Application Scientist, I approach the thermal characterization of this molecule not merely as routine data collection, but as a self-validating interrogation of its structural integrity. This whitepaper details the causality behind its thermal behavior, its phase transition profile, and the self-validating analytical workflows required to handle it effectively.

Structural Context & Thermodynamic Profile

The molecule consists of a chiral pyrrolidinone ring with a methyl group at the C2 position and a tert-butyloxycarbonyl (Boc) protecting group at the N1 position. The steric bulk of the Boc group, combined with the relatively low molecular weight of the compound, disrupts highly ordered crystalline packing. Consequently, it typically presents as a low-melting crystalline solid or a highly viscous supercooled liquid at room temperature, depending on ambient conditions and enantiomeric purity.

Data Presentation: Physicochemical Properties

To establish a baseline for thermal analysis, the quantitative thermodynamic properties are summarized below.

Table 1: Physicochemical & Thermodynamic Properties

PropertyValueMethod / Condition
Chemical Name tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylateIUPAC Nomenclature
CAS Number 128372-77-0Standard Registry[3]
Molecular Weight 199.25 g/mol Calculated[3]
Physical State Low-melting solid / Crystalline powderAt 20 °C, 1 atm
Melting Point ( Tm​ ) 38 °C – 42 °CDSC Extrapolated Onset
Boiling Point ( Tb​ ) N/A (Decomposes prior to boiling)Standard atmospheric
Decomposition Onset ( Td​ ) ~150 °C – 160 °CTGA (5% mass loss threshold)
Theoretical Boc Mass Loss 50.2%Stoichiometric calculation

The Causality of Thermal Degradation (Mechanistic Insights)

Understanding why a compound degrades is just as critical as knowing when it degrades. The thermal lability of the Boc group is not a random decomposition event; it is a highly ordered, concerted elimination reaction[4].

At elevated temperatures (typically >150 °C), the carbonyl oxygen of the Boc group acts as an internal base. It abstracts a proton from one of the methyl groups of the tert-butyl moiety via a six-membered cyclic transition state . This concerted electron flow triggers the cleavage of the C-O and C-N bonds, resulting in the extrusion of isobutylene gas and a transient carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and yielding the free lactam, (2S)-5-methylpyrrolidin-2-one.

This mechanistic predictability is a powerful tool. Because the degradation pathway strictly yields volatile byproducts (isobutylene and CO2), we can design analytical protocols that inherently validate the structural composition of the starting material based on stoichiometric mass loss.

Self-Validating Analytical Workflows

To ensure trustworthiness in our data, every protocol must act as a closed-loop, self-validating system. If the experimental output deviates from the stoichiometric or thermodynamic theory, the system immediately flags an impurity or structural anomaly.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point & Purity

Objective: Determine the exact melting point ( Tm​ ) and validate crystalline purity. Causality & Design: Impurities disrupt the crystal lattice, broadening the melting peak and lowering the onset temperature. We utilize a pinhole-vented crucible to ensure that any trace volatile impurities (e.g., residual solvents) can escape without artificially pressurizing the pan, which would otherwise shift the thermodynamic equilibrium and falsify the Tm​ .

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of the compound into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pinhole-vented lid.

  • Equilibration: Load the pan into the DSC cell and equilibrate at 0 °C for 5 minutes to establish a stable thermal baseline.

  • Thermal Ramp: Heat the sample from 0 °C to 100 °C at a controlled rate of 5 °C/min under a dry nitrogen purge (50 mL/min). Note: A slow ramp rate of 5 °C/min is chosen to prevent thermal lag, ensuring the sample temperature perfectly matches the sensor temperature.

  • Data Extraction: Record the extrapolated onset temperature ( Tonset​ ) of the endothermic peak as the true melting point. Self-Validation: A sharp, symmetric endothermic peak with a narrow melting range (< 2 °C) self-validates high crystalline purity.

Protocol 2: Thermogravimetric Analysis (TGA-MS) for Thermal Stability

Objective: Define the safe handling temperature limit and confirm the Boc-deprotection mechanism. Causality & Design: By coupling TGA with Mass Spectrometry (MS), we correlate physical mass loss with the chemical identity of the evolved gases. The molecular weight of the intact molecule is 199.25 g/mol . The combined mass of the leaving groups (isobutylene + CO2) is 100.12 g/mol . Therefore, complete Boc deprotection must result in exactly a 50.2% mass loss.

Step-by-Step Methodology:

  • Sample Loading: Load 5.0 – 10.0 mg of the sample into a tared platinum crucible.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen (60 mL/min) to prevent oxidative degradation, isolating purely thermal effects.

  • Thermal Ramp: Ramp the temperature from 25 °C to 300 °C at 10 °C/min.

  • MS Interfacing: Route the exhaust gas through a heated transfer line into a quadrupole mass spectrometer. Monitor specifically for m/z 44 (CO2) and m/z 56 (isobutylene).

  • Data Extraction: Identify the Td,5%​ (temperature at 5% mass loss) as the absolute upper limit for chemical processing. Self-Validation: If the step-change mass loss on the TGA thermogram is exactly ~50.2%, and the MS simultaneously detects sharp peaks at m/z 44 and 56, the protocol self-validates both the chemical identity of the starting material and the proposed degradation mechanism.

Mechanistic Pathway Visualization

The following diagram illustrates the concerted thermal degradation pathway that underpins the TGA-MS self-validation protocol.

ThermalDegradation N1 tert-butyl (2S)-2-methyl- 5-oxopyrrolidine-1-carboxylate (Intact Boc-Lactam) N2 Thermal Activation (> 150 °C) N1->N2 N3 Six-Membered Cyclic Transition State N2->N3 N4 Concerted Cleavage (C-O and C-N bonds) N3->N4 N5 (2S)-5-methylpyrrolidin-2-one (Free Lactam) N4->N5 Product N6 Isobutylene (g) + Carbon Dioxide (g) N4->N6 Volatiles

Figure 1: Thermal deprotection of the Boc-lactam yielding volatiles and free lactam.

References

  • Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines Source: PubMed Central (PMC) / NIH URL:[Link]

  • Bespoke SnAP Reagents for the Synthesis of C-Substituted Spirocyclic and Bicyclic Saturated N-Heterocycles Source: Organic Letters - ACS Publications URL:[Link]

  • 128372-77-0 | tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate Source: AA Blocks Chemical Registry URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

An Application Note and Step-by-Step Protocol for the Synthesis of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate Introduction tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is a chiral building block o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

Introduction

tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. The incorporation of a methyl group at the C2 position of the pyroglutamate scaffold introduces a stereocenter that can be crucial for modulating the pharmacological activity and metabolic stability of drug candidates. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery. The presented method is a robust and efficient one-step N-Boc protection of the commercially available (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid.

Synthetic Strategy: N-Boc Protection

The most direct and efficient route to the target compound is the protection of the secondary amine within the pyroglutamate ring of (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), and carried out in an aprotic solvent. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions[1].

The reaction proceeds via the formation of a more reactive acylating agent from Boc₂O and DMAP, which is then attacked by the nitrogen atom of the pyroglutamate ring. The presence of a base like triethylamine (Et₃N) can facilitate the reaction by deprotonating the carboxylic acid, although the reaction can often proceed without it.

Materials and Equipment

Reagents Equipment
(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acidRound-bottom flask
Di-tert-butyl dicarbonate (Boc₂O)Magnetic stirrer and stir bar
4-(Dimethylamino)pyridine (DMAP)Inert atmosphere setup (Nitrogen or Argon)
Dichloromethane (DCM), anhydrousSyringes and needles
Ethyl acetate (EtOAc)Separatory funnel
1 M Hydrochloric acid (HCl)Rotary evaporator
Saturated aqueous sodium bicarbonate (NaHCO₃)Thin-layer chromatography (TLC) plates and chamber
Brine (saturated aqueous NaCl)UV lamp for TLC visualization
Anhydrous sodium sulfate (Na₂SO₄)Column chromatography setup (silica gel)

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Dissolve Starting Material B Add DMAP and Boc₂O A->B C Stir at Room Temperature B->C D Dilute with EtOAc C->D Reaction Complete E Wash with 1M HCl D->E F Wash with Brine E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: Workflow for the synthesis of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate.

Quantitative Data Summary

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid[2]143.141.0 g6.981.0
Di-tert-butyl dicarbonate (Boc₂O)218.251.67 g7.681.1
4-(Dimethylamino)pyridine (DMAP)[3]122.1785 mg0.6980.1
Dichloromethane (DCM)-20 mL--

Step-by-Step Synthesis Protocol

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid (1.0 g, 6.98 mmol)[2].

    • Add anhydrous dichloromethane (20 mL) and stir until the starting material is fully dissolved.

  • Addition of Reagents:

    • To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (85 mg, 0.698 mmol)[3]. DMAP acts as a nucleophilic catalyst to accelerate the acylation of the nitrogen atom.

    • Next, add di-tert-butyl dicarbonate (Boc₂O) (1.67 g, 7.68 mmol) portion-wise over 5 minutes. A slight exotherm and gas evolution (CO₂) may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The starting material should be more polar than the product. The reaction is typically complete within 2-4 hours.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove DMAP and any unreacted starting material, followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate as a white solid or a colorless oil.

Self-Validation and Trustworthiness

The integrity of this protocol is ensured through continuous monitoring and final product characterization. The progress of the N-Boc protection is tracked by TLC, allowing for a clear determination of the reaction endpoint. The purification via column chromatography effectively separates the desired product from unreacted starting materials and byproducts. Finally, the identity and purity of the synthesized tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the final product meets the required specifications for subsequent research applications.

References

  • King, S. A., Armstrong, J., & Keller, J. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl (2S)-5-pyrrolidone-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. (n.d.). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PubChem. (n.d.). 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

Sources

Application

Application Note: Optimized Boc Deprotection Strategies for tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Class: Chiral γ-Lactam / Pyroglutamate Derivative Executive Summary & Nomenclature Note The deprotection of tert-butyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Class: Chiral γ-Lactam / Pyroglutamate Derivative

Executive Summary & Nomenclature Note

The deprotection of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate to yield the free lactam is a critical transformation in the synthesis of peptidomimetics and CNS-active pharmacophores.

Expert Nomenclature Insight: Upon removal of the tert-butoxycarbonyl (Boc) group, the IUPAC numbering of the heterocycle shifts. In the N-Boc protected starting material, the nitrogen is designated as position 1, the methyl-bearing carbon as position 2, and the carbonyl as position 5. In the deprotected free lactam, priority rules dictate that the carbonyl becomes position 2. Consequently, the C2-methyl group becomes a C5-methyl group, yielding (5S)-5-methylpyrrolidin-2-one as the final product.

Mechanistic Causality: The "Imide Effect"

Standard Boc deprotection of aliphatic amines is straightforward[1]. However, an N-Boc lactam is electronically an N-acyl carbamate (imide) . This structural feature fundamentally alters its reactivity profile:

  • Electrophilic Activation: The electron-withdrawing nature of the Boc group diminishes the resonance of the nitrogen lone pair into the lactam carbonyl. This makes the C5-carbonyl highly susceptible to nucleophilic attack.

  • Divergent Pathways:

    • Acidic Conditions: Strong acids (TFA or HCl) selectively protonate the Boc carbonyl, leading to the elimination of a tert-butyl cation and CO₂, safely yielding the intact lactam[2].

    • Basic/Nucleophilic Conditions: The use of bases (e.g., NaOMe, K₂CO₃) or nucleophiles (e.g., primary amines, hydrazine) will preferentially attack the activated lactam carbonyl, resulting in irreversible ring-opening to form acyclic amino acid derivatives[3].

Reaction Pathway Visualization

G NBoc tert-Butyl (2S)-2-methyl- 5-oxopyrrolidine-1-carboxylate (N-Boc Lactam) Acid Acidic Conditions (TFA or HCl) NBoc->Acid Protonation Base Basic/Nucleophilic Conditions NBoc->Base Nucleophilic Attack Desired (5S)-5-methylpyrrolidin-2-one (Intact Lactam) Acid->Desired -CO₂, -tBu⁺ RingOpen Acyclic Amino Acid/Amide (Ring-Opened Product) Base->RingOpen Lactam Cleavage

Mechanistic divergence of N-Boc lactam under acidic vs. basic conditions.

Comparative Data: Deprotection Conditions

The following table synthesizes the expected outcomes based on the chosen reagent system, highlighting the necessity of acidic conditions for this specific substrate class.

Deprotection ConditionReagents & SolventTempTimePrimary OutcomeMechanistic Rationale & Risks
Acidic (Anhydrous) 4M HCl in Dioxane0 °C → RT1–2 hHigh yield of intact lactam Clean protonation; avoids TFA adducts. Safest method for scale-up.
Acidic (Standard) 20–50% TFA in DCM0 °C → RT1–3 hHigh yield of intact lactam Rapid cleavage[2]; requires thorough co-evaporation to remove excess TFA.
Lewis Acidic TMSOTf, 2,6-Lutidine0 °C1 hIntact lactamUseful if orthogonal acid-sensitive groups are present, but risks alkylation.
Basic / Nucleophilic NaOMe/MeOH or AminesRT< 1 hRing-Opened Amide/Ester Nucleophile attacks the highly electrophilic lactam carbonyl[3].

Experimental Protocols

Protocol A: Anhydrous HCl in Dioxane (Recommended)

Causality: Using anhydrous HCl in dioxane is highly recommended over TFA for lactams. Because the resulting product is a neutral amide (conjugate acid pKa < 0), it will not form a stable hydrochloride salt . This allows the researcher to isolate the free lactam directly upon concentration, bypassing the need for aqueous basic workups that could risk hydrolyzing the product.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (1.0 equiv, e.g., 1.0 mmol, 199.25 mg) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration (10 mL).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Rationale: Cooling controls the exothermic release of isobutylene gas and prevents carbocation-mediated side reactions.

  • Acid Addition: Dropwise, add 4M HCl in dioxane (10.0 equiv, 2.5 mL).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1.5 to 2 hours.

  • Monitoring: Verify completion via TLC (See Section 5).

  • Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual HCl and dioxane, co-evaporate the crude residue with toluene (3 × 10 mL).

  • Result: The product, (5S)-5-methylpyrrolidin-2-one, is obtained as the free lactam and can be used directly in subsequent couplings.

Protocol B: TFA in Dichloromethane (Standard Alternative)

Causality: Trifluoroacetic acid (TFA) is the industry standard for Boc deprotection[1]. While highly effective for N-Boc lactams[2], residual TFA can be difficult to remove and may interfere with downstream organometallic steps.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc lactam (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C under an inert atmosphere (N₂ or Argon).

  • Acid Addition: Slowly add an equal volume of neat Trifluoroacetic acid (TFA) to achieve a 50% v/v TFA/DCM solution.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 1 hour.

  • Isolation: Once complete, evaporate the solvent and excess TFA under a stream of nitrogen or via rotary evaporation. Co-evaporate with diethyl ether or toluene (3 × 10 mL) to drive off residual TFA.

  • Purification: If trace TFA remains, pass the crude oil through a short pad of silica gel eluting with EtOAc/MeOH to afford the pure (5S)-5-methylpyrrolidin-2-one.

Analytical Monitoring & Troubleshooting

Tracking the deprotection of an N-Boc lactam requires specific analytical awareness:

  • TLC Visualization: Unlike primary or secondary amines, the deprotected secondary lactam does not stain well with Ninhydrin . Use Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stains with gentle heating to visualize both the starting material and the product.

  • LC-MS Analysis:

    • Starting Material:tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (MW: 199.25) typically presents as the sodium adduct [M+Na]⁺ = 222.2 or the characteristic Boc-fragmentation peak [M-tBu+H]⁺ = 144.1 .

    • Product: (5S)-5-methylpyrrolidin-2-one (MW: 99.13) will present a clean [M+H]⁺ = 100.1 .

  • Troubleshooting Incomplete Deprotection: If starting material persists after 2 hours, do not apply heat, as this can trigger unwanted side reactions. Instead, re-cool to 0 °C and add an additional 2-3 equivalents of the chosen acid.

References

  • Greene's Protective Groups in Organic Synthesis (Boc Deprotection Standards). Wuts, P. G. M., & Greene, T. W. John Wiley & Sons.[Link]

  • Efficient Total Synthesis of Pulchellalactam, a CD45 Protein Tyrosine Phosphatase Inhibitor (Demonstration of N-Boc lactam deprotection via TFA/DCM). Taylor, R. E., et al. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Mild and efficient ring opening of monoterpene-fused β-lactam enantiomers (Mechanistic proof of N-Boc lactam susceptibility to basic ring-opening). Fülöp, F., et al. Arkivoc.[Link]

  • Boc-Protected Amino Groups - Deprotection Strategies (General reagent conditions and causality). Organic Chemistry Portal.[Link]

Sources

Method

Application Note: Chemoselective Reduction of tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate to Pyrrolidine Derivatives

Executive Summary Chiral pyrrolidines are privileged scaffolds in drug discovery, serving as core motifs in numerous kinase inhibitors, peptidomimetics, and neurologically active agents. A highly efficient strategy for a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral pyrrolidines are privileged scaffolds in drug discovery, serving as core motifs in numerous kinase inhibitors, peptidomimetics, and neurologically active agents. A highly efficient strategy for accessing these structures is the reduction of functionalized pyroglutamate derivatives, specifically tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (an N-Boc lactam).

This application note provides a comprehensive, self-validating guide for the chemoselective reduction of this N-Boc lactam. By leveraging the electronic activation provided by the Boc protecting group, scientists can divergently synthesize either the fully reduced 2-methylpyrrolidine or a reactive hemiaminal intermediate for further 2,5-disubstitution.

Mechanistic Rationale & Substrate Activation

The success of this transformation relies heavily on the electronic destabilization of the lactam amide bond .

In a standard lactam, the nitrogen lone pair delocalizes into the carbonyl group, rendering it highly stable and resistant to mild hydride sources. However, the introduction of the strongly electron-withdrawing tert-butoxycarbonyl (Boc) group creates competing resonance. The nitrogen lone pair is pulled toward the Boc carbamate, significantly decreasing its ability to donate into the lactam ring. This "amide twist" makes the C5 carbonyl carbon highly electrophilic.

Control experiments in the literature have demonstrated that while N-Boc-pyroglutamate derivatives are readily reduced by mild hydrides (like Borane or Super-Hydride), their unprotected or simple alkyl-protected counterparts completely resist reduction under identical conditions 1. This unique activation allows for cryogenic reduction, preventing unwanted ring-opening or Boc-cleavage.

Divergent Synthetic Workflow

G A tert-Butyl (2S)-2-methyl- 5-oxopyrrolidine-1-carboxylate (N-Boc Lactam) B Complete Reduction (LiBHEt3 then Et3SiH/BF3·OEt2) A->B Excess Hydride + Silane D Partial Reduction (LiBHEt3, -78°C) A->D 1.0-1.2 eq Hydride (-78 °C) C tert-Butyl (2S)-2-methyl- pyrrolidine-1-carboxylate B->C E Hemiaminal Intermediate (N-Boc-2-hydroxy-5-methylpyrrolidine) D->E F Nucleophilic Trapping (e.g., Allyl-TMS, BF3·OEt2) E->F Lewis Acid + Nucleophile G 2,5-Disubstituted N-Boc Pyrrolidine F->G

Divergent synthetic pathways for N-Boc lactam reduction to pyrrolidine derivatives.

Comparative Analysis of Reducing Agents

Selecting the correct reducing agent is critical to avoid over-reduction (forming N-methyl pyrrolidines) or premature Boc cleavage. The two-step Super-Hydride/Silane protocol is considered the gold standard for preserving stereochemical integrity and functional group tolerance 2.

Reducing Agent SystemOperating TemperatureIntermediate FormedFinal ProductChemoselectivityBoc-Cleavage Risk
LiBHEt₃ / Et₃SiH / BF₃·OEt₂ -78 °C to RTHemiaminal (Stable at -78 °C)N-Boc PyrrolidineExcellent Very Low
BH₃·THF 0 °C to RTAmine-Borane ComplexN-Boc PyrrolidineGoodLow
DIBAL-H -78 °CHemiaminalHemiaminalModerateLow
LiAlH₄ 0 °C to RefluxNone (Direct Cleavage)N-Methyl PyrrolidinePoorHigh

Experimental Protocols

Protocol A: Chemoselective Complete Reduction (Super-Hydride / Silane Method)

This protocol utilizes a tandem addition sequence. Lithium triethylborohydride (LiBHEt₃) selectively reduces the lactam to a lithium alkoxide hemiaminal. Subsequent addition of BF₃·OEt₂ activates the hydroxyl leaving group to generate an electrophilic N-acyliminium ion, which is immediately trapped by triethylsilane (Et₃SiH) 2.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (1.0 equiv, e.g., 2.0 mmol) and anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to stabilize the hemiaminal intermediate and prevent premature ring-opening to the amino-aldehyde.

  • Hydride Addition: Dropwise add LiBHEt₃ (1.0 M in THF, 1.2 equiv) over 10 minutes. Stir at -78 °C for 45 minutes.

  • Iminium Formation & Trapping: To the same flask at -78 °C, sequentially add Et₃SiH (3.0 equiv) followed immediately by BF₃·OEt₂ (1.5 equiv) dropwise.

  • Maturation: Allow the reaction to slowly warm to room temperature over 2 hours. Causality: The N-acyliminium ion forms as the solution warms, and the excess silane ensures complete irreversible trapping.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control:

  • TLC: The product lacks a strong UV chromophore. Use Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain with heat. The product will elute significantly faster (higher Rf​ ) than the starting lactam.

  • LC-MS: Look for the characteristic Boc-fragmentation mass: [M+H−C4​H8​]+=130.1 m/z or [M+H−Boc]+=86.1 m/z .

Protocol B: Partial Reduction and Isolation of the Hemiaminal

If the goal is to synthesize 2,5-disubstituted pyrrolidines, the hemiaminal must be isolated prior to nucleophilic functionalization 3.

Step-by-Step Procedure:

  • Reduction: Follow Steps 1–3 from Protocol A to generate the lithium alkoxide intermediate at -78 °C.

  • Oxidative Quench: Instead of adding silane, quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ (5 mL), followed by the careful dropwise addition of 35 wt% H₂O₂ (0.5 mL). Causality: The oxidative quench destroys excess organoborane species, preventing the formation of stable, unreactive boron-nitrogen complexes during workup.

  • Workup: Allow the mixture to warm to 0 °C. Extract with DCM (3 × 15 mL), dry over Na₂SO₄, and concentrate. The resulting tert-butyl (2S)-2-hydroxy-5-methylpyrrolidine-1-carboxylate can typically be used crude in the next step.

  • Nucleophilic Trapping (Example): Dissolve the crude hemiaminal in anhydrous DCM at -78 °C. Add allyltrimethylsilane (2.0 equiv) and BF₃·OEt₂ (1.2 equiv). Warm to -20 °C over 2 hours to yield the 2-allyl-5-methylpyrrolidine derivative.

References

  • Title: 2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors Source: NIH / PubMed Central URL: [Link]

  • Title: Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing Piperidines Source: Johannes Kepler University (JKU) Repository URL: [Link]

Sources

Application

Application Note: tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate in Peptidomimetic Drug Design

Introduction & Structural Rationale The transition from native peptides to therapeutically viable drugs is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The transition from native peptides to therapeutically viable drugs is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility. To overcome these limitations, medicinal chemists employ conformationally restricted scaffolds. tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS: 128372-77-0), a chiral, Boc-protected γ -lactam (also referred to as N-Boc-5-methyl-2-pyrrolidinone), serves as a highly versatile building block in this domain.

This molecule provides two distinct structural advantages:

  • Backbone Constraint: The γ -lactam ring locks the ϕ and ψ dihedral angles of the peptide backbone. By restricting rotational freedom, the scaffold pre-organizes the molecule into specific secondary structures (such as β -turns), thereby reducing the entropic penalty upon receptor binding[1].

  • Side-Chain Mimicry & Steric Bulk: The (2S)-methyl group acts as a built-in steric constraint—mimicking an alanine side chain or providing quaternary-like bulk when further functionalized. Additionally, the pyrrolidin-2-one core is a well-established bioisostere for the Glutamine (Gln) side chain, a critical feature in targeting viral proteases[2].

Mechanistic Role in Peptidomimetics

Entropic Pre-organization via β -Turn Induction

Endogenous peptides, such as the dopaminergic modulator Pro-Leu-Gly-NH 2​ (PLG) or somatostatin, rely on localized β -turns for receptor recognition[3]. When a linear peptide is in solution, it exists in an ensemble of rapidly interconverting conformations. Binding to a receptor requires the peptide to adopt a single, highly ordered bioactive conformation, resulting in a significant loss of entropy.

By incorporating a γ -lactam constraint (often referred to as a Freidinger lactam), the peptide is covalently locked into a Type II β -turn[4]. This pre-organization ensures that the pharmacophores are held in the exact topological space required for receptor engagement, drastically increasing binding affinity and selectivity while simultaneously shielding the amide bonds from enzymatic cleavage[1].

Glutamine Surrogate in Protease Inhibitors

In the design of covalent inhibitors for viral proteases (e.g., SARS-CoV-2 3CLpro / Mpro), the S1 pocket exhibits a strict requirement for a Glutamine residue. The γ -lactam ring of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate perfectly mimics the hydrogen-bonding profile of the Gln side chain's primary amide[5]. Unlike a primary amide, the lactam is non-hydrolyzable and metabolically stable, making it an essential motif in modern antiviral drug design[2].

Mechanism Linear Linear Peptide High Flexibility Rapid Degradation Lactam Gamma-Lactam Insertion (Boc-Lactam Scaffold) Linear->Lactam Structural Modification Restricted Conformationally Restricted Beta-Turn Mimetic Lactam->Restricted Phi/Psi Angle Lock Bioactive Target Receptor Binding (Enhanced Affinity & Stability) Restricted->Bioactive Entropic Benefit

Mechanism of conformational restriction using gamma-lactam insertion for receptor targeting.

Quantitative Impact of γ -Lactam Incorporation

The insertion of a γ -lactam scaffold fundamentally alters the physicochemical and pharmacokinetic properties of the resulting peptidomimetic. The table below summarizes the typical quantitative improvements observed when transitioning from a native linear peptide to a γ -lactam-constrained analog.

ParameterNative Linear Peptide γ -Lactam PeptidomimeticMechanistic Causality
Rotational Degrees of Freedom High (>15 rotatable bonds)Low (Restricted ϕ / ψ angles)Ring cyclization covalently locks dihedral angles.
Protease Half-Life ( t1/2​ ) < 10 minutes (in serum)> 4 hours (in serum)Unnatural lactam backbone is unrecognized by endogenous peptidases.
Receptor Binding Affinity ( Kd​ ) Micromolar ( μ M) rangeNanomolar (nM) rangeEntropic pre-organization reduces the thermodynamic penalty of binding.
Aqueous Solubility Sequence-dependentOften improvedThe polar lactam carbonyl acts as a strong hydrogen-bond acceptor.

Experimental Protocols

To utilize tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate effectively, it must be functionalized and integrated into a peptide sequence. The N-Boc protecting group allows for orthogonal functionalization at the C4 position (alpha to the carbonyl) via enolate chemistry, followed by deprotection and standard Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Stereoselective C4-Alkylation via Enolate Chemistry

Purpose: To introduce a side chain at the position alpha to the lactam carbonyl, creating a highly substituted dipeptide mimetic.

Materials:

  • tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF) (1.1 eq)

  • Electrophile (e.g., Alkyl halide or Trisyl azide for amination) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH 4​ Cl

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions. Moisture will immediately quench the enolate intermediate.

  • Substrate Dissolution: Dissolve the γ -lactam (1.0 eq) in anhydrous THF (0.2 M concentration) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Enolization: Add LiHMDS (1.1 eq) dropwise over 10 minutes. Causality: LiHMDS is a bulky, non-nucleophilic base. It selectively deprotonates the less sterically hindered C4-carbon without attacking the electrophilic Boc group or the lactam carbonyl. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • Electrophilic Addition: Add the chosen electrophile (1.2 eq) dropwise. Maintain the temperature at -78 °C for 2 hours. The bulky N-Boc group and the (2S)-methyl group will exert stereochemical control, directing the incoming electrophile to the less hindered face of the ring.

  • Quenching & Validation (Self-Validating Step): Quench the reaction at -78 °C by adding saturated aqueous NH 4​ Cl. Causality: Rapid quenching at low temperatures prevents equilibration and over-alkylation. Extract with Ethyl Acetate (3x), dry over Na 2​ SO 4​ , and concentrate. Validate the stereoselectivity and conversion via Chiral HPLC and 1 H-NMR.

Protocol 2: Boc-Deprotection and SPPS Integration

Purpose: To remove the N-Boc group and couple the constrained lactam to a growing peptide chain.

Materials:

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU / HOAt coupling reagents

Step-by-Step Methodology:

  • Deprotection: Treat the functionalized Boc-lactam with a 1:1 mixture of TFA/DCM for 1 hour at room temperature. Causality: The Boc group is highly acid-labile, cleanly cleaving to yield the free lactam amine as a TFA salt, alongside volatile isobutylene and CO 2​ byproducts.

  • Evaporation: Remove the TFA/DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA traces.

  • Neutralization & Coupling: Dissolve the resulting amine salt in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the salt, followed by the next Fmoc-protected amino acid (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq). Causality: HATU/HOAt are highly efficient coupling reagents that minimize racemization during the formation of sterically hindered amide bonds.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor completion via the Kaiser test (if on solid support) or TLC (if in solution phase).

Workflow A tert-butyl (2S)-2-methyl- 5-oxopyrrolidine-1-carboxylate B Enolization (LiHMDS, -78°C) Generation of C4-Enolate A->B C Electrophilic Addition (Stereoselective Alkylation) B->C D Boc Deprotection (TFA / DCM) C->D E Peptide Integration (HATU / HOAt Coupling) D->E

Workflow for functionalizing and integrating the gamma-lactam into a peptide sequence.

References

  • Synthesis, biological activity, and conformational analysis of peptidomimetic analogues of the Saccharomyces cerevisiae alpha-factor tridecapeptide PubMed / NIH[Link][1]

  • Tripeptide Motifs in Biology: Targets for Peptidomimetic Design ACS Publications[Link][3]

  • Structure-based inhibitor design and repurposing clinical drugs to target SARS-CoV-2 proteases Portland Press[Link][2]

  • Design and In Vitro Evaluation of Novel GC373-like SARS-CoV-2 Main Protease Inhibitors PubMed Central / NIH[Link][5]

  • Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics ResearchGate[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in the Synthesis of tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the optical purity of chiral N-Boc lactams.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the optical purity of chiral N-Boc lactams. Synthesizing tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate without eroding the C2 stereocenter is notoriously difficult. The alpha-chiral center is highly labile when adjacent to an N-Boc protected lactam, making standard functional group manipulations a minefield for racemization.

This guide bypasses generic advice to provide a field-proven, mechanistically grounded troubleshooting framework designed to preserve >99% enantiomeric excess (ee) throughout your synthetic workflow.

The Pathology of Racemization (Mechanistic Causality)

To prevent racemization, we must first understand the chemical causality behind it. The loss of stereochemical integrity in N-Boc-5-methylpyrrolidin-2-one derivatives typically occurs via three distinct pathways:

  • Pathway A: Electrophilic Activation and Ring-Opening. The tert-butoxycarbonyl (Boc) group withdraws electron density from the lactam nitrogen, rendering the C5 carbonyl highly susceptible to nucleophilic attack. If hydride reducing agents (e.g., LiBHEt3​ ) are used for deoxygenation, they can inadvertently attack the carbonyl, triggering reversible ring-opening. The resulting acyclic intermediate rapidly tautomerizes, destroying the C2 stereocenter before recyclization[1].

  • Pathway B: Base-Promoted E2 Elimination. A common synthetic route involves converting a C2-hydroxymethyl group to a methyl group via a sulfonate ester (tosylate/mesylate). The use of strong amine bases (like Et3​N or excessive DMAP) promotes E2 elimination of the leaving group, forming an achiral endocyclic enamine. Subsequent reduction yields a racemic mixture[2].

  • Pathway C: Thermal Enantiomerization. Elevated temperatures drastically lower the barrier to enantiomerization. Studies on the dynamic kinetic resolution of related pyrrolidine derivatives demonstrate that operating at 80 °C results in 5-methylpyrrolidin-2-one with 0% ee, whereas maintaining temperatures below 40 °C preserves optical purity[3].

Quantitative Impact of Reaction Conditions on Enantiomeric Excess

The following table summarizes how specific reagent choices dictate the stereochemical outcome of the synthesis.

Synthetic StepHigh-Risk ConditionCausality of RacemizationOptimized ConditionExpected ee
Deoxygenation LiBHEt3​ (Super Hydride), THFNucleophilic ring-opening of the activated N-Boc lactam. H2​ , Pd/C, MeOH (performed on the iodide).>99%
Leaving Group TsCl, Et3​N (2.0 eq), DCM, RTBase-catalyzed E2 elimination forming an achiral enamine. I2​ , PPh3​ , Imidazole, DCM, 0 °C.>98%
Thermal Processing Refluxing solvents (80 °C)Thermal enantiomerization barrier is breached.Strict temperature control (<40 °C).>99%

Mechanistic Pathway Visualization

The diagram below illustrates the divergence between the high-risk conditions that lead to racemization and the optimized, stereoretentive pathway.

G Node1 (2S)-Precursor (High ee) Node2 Strong Base / Hydride Attack on N-Boc Node1->Node2 Harsh Conditions Node5 Mild Iodination + Catalytic H2 Node1->Node5 Optimized Pathway Node3 Ring-Opened or Enamine Intermediate Node2->Node3 Loss of Chirality Node4 Racemic Product (0% ee) Node3->Node4 Recyclization / Reduction Node6 Enantiopure Product (>99% ee) Node5->Node6 Stereoretention

Mechanistic pathways of racemization vs. stereoretention in N-Boc lactam synthesis.

Diagnostic FAQs

Q: I am reducing the C2-tosylate intermediate using Super Hydride ( LiBHEt3​ ), but my final N-Boc-5-methylpyrrolidin-2-one is nearly racemic. How can I fix this? A: Super Hydride is a powerful nucleophile as well as a reducing agent. It attacks the N-Boc activated lactam carbonyl, causing reversible ring-opening and tautomerization. Switch to a non-nucleophilic deoxygenation strategy: convert the alcohol to an iodide using the Appel reaction, followed by catalytic hydrogenation ( Pd/C , H2​ ).

Q: Does the timing of the N-Boc protection matter? A: Absolutely. The N-Boc group significantly increases the electrophilicity of the lactam and the acidity of the alpha-protons. Performing functional group manipulations (e.g., reduction of the hydroxymethyl group) before installing the N-Boc group is a field-proven strategy to prevent base-catalyzed racemization[4]. The unprotected lactam is highly resistant to ring-opening.

Q: Can I oxidize the hydroxymethyl group to an aldehyde and then perform a Wolff-Kishner reduction to get the methyl group? A: This is highly discouraged. Oxidizing the hydroxymethyl group creates an alpha-chiral aldehyde. The proton at C2 is now flanked by the aldehyde and the lactam nitrogen, making it highly acidic. This intermediate is stereochemically unstable and will rapidly epimerize before the reduction can take place[2].

Self-Validating Experimental Protocol

To guarantee the integrity of the (2S) stereocenter, use this optimized "Late-Stage Boc" methodology. By performing the deoxygenation on the unprotected lactam, we eliminate the risk of N-Boc mediated ring-opening.

Step 1: Appel Iodination of L-Pyroglutaminol

Objective: Convert the primary alcohol to a leaving group under neutral, mild conditions.

  • Dissolve (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Add imidazole (1.5 eq) and cool the reaction mixture to 0 °C.

  • Portion-wise, add iodine (1.2 eq). The solution will turn deep yellow/brown.

  • Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Quench with saturated aqueous Na2​S2​O3​ and extract with DCM.

  • Self-Validation Checkpoint: Analyze the crude product via 1H NMR. Confirm the absence of alkene proton signals (~5.5 ppm). The presence of alkenes indicates unwanted E2 elimination.

Step 2: Catalytic Hydrogenation

Objective: Deoxygenate the iodide to a methyl group without nucleophilic hydrides.

  • Dissolve the crude (5S)-5-(iodomethyl)pyrrolidin-2-one in methanol (0.1 M).

  • Add Et3​N (1.1 eq) to act as an acid scavenger for the generated HI.

  • Add 10% Pd/C (10 wt%).

  • Purge the flask with H2​ gas and stir vigorously under a balloon of H2​ (1 atm) at room temperature for 12 hours.

  • Filter through a pad of Celite, wash with methanol, and concentrate.

  • Self-Validation Checkpoint: Chiral HPLC at this stage should confirm >99% ee for the (5S)-5-methylpyrrolidin-2-one intermediate.

Step 3: Mild N-Boc Protection

Objective: Install the Boc group without base-catalyzed enolization.

  • Dissolve (5S)-5-methylpyrrolidin-2-one (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add Et3​N (1.2 eq) and a strictly catalytic amount of DMAP (0.05 eq). Do not exceed 0.05 eq of DMAP.

  • Slowly add Boc2​O (1.1 eq) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

  • Self-Validation Checkpoint: The final product, tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, should exhibit a specific rotation matching the enantiopure standard, confirming the self-validating nature of this mild workflow.

References

  • Synthesis of nonracemic hydroxyglutamic acids Beilstein Journal of Organic Chemistry
  • The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines PMC (NIH)
  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Catalyzed by CAL-B at 38–40 °C The Journal of Organic Chemistry - ACS Public
  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential ResearchG

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate. This document provides in-depth troubleshooting strategies and frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to its poor solubility in aqueous media. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to overcome these issues in their experiments.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental reasons for the compound's solubility behavior and essential preliminary checks.

Q1: Why is tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate expected to have low water solubility?

Answer: The poor aqueous solubility of this compound stems directly from its molecular structure. It is an amphiphilic molecule, meaning it has both polar (hydrophilic) and non-polar (hydrophobic) regions.

  • Hydrophobic Character: The dominant features are the tert-butoxycarbonyl (Boc) group and the methyl group . These are large, non-polar, hydrocarbon-rich moieties that repel water molecules, making it difficult for the compound to dissolve in a polar solvent like water.[1] The Boc group, in particular, is a common protecting group in peptide synthesis that significantly increases lipophilicity.[2][3]

  • Hydrophilic Character: The pyrrolidinone ring contains a polar amide and a carbonyl group which are capable of hydrogen bonding with water. However, the overwhelming hydrophobic nature of the tert-butyl and methyl groups overshadows these polar interactions.

Essentially, the energy required to break the water-water hydrogen bonds to accommodate the large non-polar parts of the molecule is not sufficiently compensated by the energy released from the new solute-water interactions, resulting in low solubility.

Q2: Before I try advanced techniques, what simple checks should I perform?

Answer: It is critical to rule out simple experimental artifacts before proceeding to complex solubilization methods.

  • Compound Purity and Integrity: Verify the purity of your compound batch. Impurities can sometimes affect solubility. Ensure the compound has not degraded during storage; it should be a white to off-white powder.[4]

  • Solvent Quality: Use high-purity, deionized, and sterile-filtered water (e.g., Milli-Q® or equivalent). Contaminants in the water can interfere with dissolution.

  • Accurate Weighing and Dispensing: Double-check all calculations and ensure that your balance and pipettes are properly calibrated. Attempting to make a solution that is unknowingly above the solubility limit is a common issue.

  • Sufficient Equilibration Time: Ensure you are allowing enough time for the compound to dissolve. Provide adequate agitation (vortexing, stirring) and time for the system to reach equilibrium.

Part 2: A-to-Z Troubleshooting Workflow

For researchers encountering solubility issues, we recommend a systematic, stepwise approach. Start with the simplest, least disruptive methods and progress to more complex strategies as needed.

Troubleshooting Decision Pathway

The following diagram outlines a logical workflow for tackling solubility challenges with this compound.

G cluster_0 start Start: Compound fails to dissolve in aqueous buffer check_basics Q2: Perform Basic Checks (Purity, Solvent Quality, Calibration) start->check_basics physical_methods Step 1: Physical Methods (Heating, Sonication, Agitation) check_basics->physical_methods cosolvents Step 2: Co-Solvent Systems (DMSO, Ethanol, PEG 400) physical_methods->cosolvents Soluble? [No] success Success: Homogeneous Solution Achieved physical_methods->success Soluble? [Yes] surfactants Step 3: Surfactant Solubilization (Polysorbates, Cremophor®) cosolvents->surfactants Soluble? [No] cosolvents->success Soluble? [Yes] advanced Step 4: Advanced Formulation (Cyclodextrins, Solid Dispersions) surfactants->advanced Soluble? [No] surfactants->success Soluble? [Yes] advanced->success Soluble? [Yes] fail Consult Formulation Specialist advanced->fail Soluble? [No]

Caption: A stepwise decision-making workflow for troubleshooting solubility.

Step 1: Physical Methods
Q3: Can heating or sonication improve the solubility of my compound?

Answer: Yes, these are often effective first steps. The solubility of most organic solids in water increases with temperature.[1][5][6]

  • Mechanism of Action (Heating): Increasing the temperature provides thermal energy to the system. This increased kinetic energy helps solvent (water) molecules overcome the intermolecular forces within the solid crystal lattice of the solute, allowing it to dissolve more readily.[7]

  • Mechanism of Action (Sonication): Sonication uses high-frequency sound waves to create micro-cavitations in the liquid. The collapse of these bubbles generates localized energy, which helps to break apart solute aggregates and increases the surface area available for dissolution.[8]

Experimental Protocol: Simple Physical Dissolution

  • Add the weighed compound to your aqueous buffer.

  • Place the vial in a water bath set to a controlled temperature (start with 37°C, do not exceed 50-60°C to avoid potential degradation).

  • While heating, stir the solution continuously with a magnetic stir bar.

  • Alternatively, or in combination, place the sealed vial in an ultrasonic bath and sonicate for 15-30 minute intervals.

  • Visually inspect for complete dissolution. Always allow the solution to cool to room temperature to ensure the compound does not precipitate back out.

Scientist's Note: Be aware that creating a supersaturated solution by heating can lead to precipitation upon cooling. If this occurs, the final concentration achieved at room temperature is the true thermodynamic solubility under those conditions.

Step 2: Co-Solvent Systems

If physical methods are insufficient, the next step is to modify the solvent itself by using a co-solvent.

Q4: How do co-solvents work, and which one should I choose?

Answer: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9][10][11]

  • Mechanism of Action: Water is a highly polar solvent with a strong hydrogen-bonding network. This network tends to exclude non-polar molecules. A co-solvent disrupts this network, creating a less polar "micro-environment" that is more favorable for dissolving hydrophobic compounds like yours.[][13] The solubility of a non-polar chemical can increase exponentially as the co-solvent fraction increases.[13]

Selection of Co-solvents: The choice depends heavily on the downstream application (e.g., cell-based assay, animal study). Start with the least aggressive co-solvents at the lowest possible concentration.

Co-SolventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO) 1-10% in stock; ≤0.5% in final assayExcellent solubilizing power. Can be toxic to cells at concentrations >0.5-1%.[]
Ethanol 5-20% in stock; ≤1% in final assayGood solubilizing power, less toxic than DMSO but can still affect cell behavior.[]
Polyethylene Glycol 400 (PEG 400) 10-30%Often used in formulation for its low toxicity. Can increase viscosity.[]
Propylene Glycol 10-40%Common in pharmaceutical formulations; good safety profile.[9]

Experimental Protocol: Co-Solvent Screening

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO). Gentle warming or sonication may be required.[8]

  • Ensure the stock solution is clear and fully dissolved.

  • Perform a serial dilution of this stock solution into your aqueous buffer. Add the stock solution dropwise to the buffer while vortexing vigorously to avoid localized high concentrations that can cause immediate precipitation.

  • Observe the final solutions for any signs of cloudiness or precipitate.

  • Crucial Control: Prepare a "vehicle control" by performing the same dilution of the pure co-solvent into your buffer. This is essential to test in your assay to ensure the co-solvent itself does not cause an experimental effect.

Step 3: Surfactant-Based Solubilization

When co-solvents fail or are incompatible with your experimental system, surfactants offer an excellent alternative.

Q5: How can a surfactant help dissolve my compound?

Answer: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble into spherical structures known as micelles .[14][15]

  • Mechanism of Action (Micellar Solubilization): Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble compounds, effectively hiding them from the aqueous environment. The hydrophilic shell makes the entire micelle-drug complex soluble in water.[16][17][18] This is a powerful way to significantly increase the apparent solubility of a drug.[17]

Micelle Formation and Drug Encapsulation

Caption: A diagram of a surfactant micelle encapsulating a hydrophobic compound.

Common Non-Ionic Surfactants for Research:

  • Polysorbate 80 (Tween® 80): Widely used, low toxicity.

  • Polysorbate 20 (Tween® 20): Similar to Polysorbate 80.

  • Cremophor® EL (Kolliphor® EL): Polyoxyethylated castor oil, very effective but can have biological activity.

Experimental Protocol: Surfactant-Based Solubilization

  • Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v).

  • Create a series of buffer solutions containing the surfactant at different concentrations, ensuring they are well above the surfactant's CMC (e.g., 0.1%, 0.5%, 1.0%).

  • Add the solid compound directly to these surfactant-containing solutions.

  • Agitate (stir, sonicate) until the compound dissolves. This may take longer than with co-solvents.

  • Alternative "Thin-Film" Method: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane, methanol) in a round-bottom flask.[19][20] Evaporate the solvent completely under vacuum to create a thin film of the compound on the flask wall. Then, add the surfactant-containing aqueous buffer and agitate to hydrate the film, forming the micellar solution. This method maximizes the surface area for dissolution.

Step 4: Advanced Formulation Strategies
Q6: I've tried co-solvents and surfactants without success. What other options exist?

Answer: If standard laboratory methods are insufficient, you are moving into the realm of advanced formulation science. These techniques are more complex but can be highly effective.

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with your compound, where the hydrophobic part of your molecule sits inside the cyclodextrin ring, while the hydrophilic exterior allows the entire complex to dissolve in water.[21][22]

  • Amorphous Solid Dispersions (ASDs): Crystalline materials require energy to break their crystal lattice before they can dissolve. An amorphous form is a higher-energy, non-crystalline state that dissolves more readily.[23][24] ASDs involve dispersing the compound in an amorphous state within a polymer matrix. This is a common strategy in the pharmaceutical industry to improve the bioavailability of poorly soluble drugs.[24][25]

Recommendation: These advanced methods require specialized expertise. We recommend consulting with a formulation scientist or a specialized contract research organization (CRO) to pursue these strategies.

References
  • Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Garg, R., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Aggarwal, G., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • World Pharma Today. (2025).
  • Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.).
  • LookChem. (n.d.). Cas 108963-96-8, Boc-L-Pyroglutamic acid methyl ester.
  • Gong, W., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • Wikipedia. (n.d.). Cosolvent.
  • Hyda, Y. (2024).
  • Grokipedia. (n.d.). Cosolvent.
  • Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • BenchChem. (2025). Solubility issues of Fmoc-Orn(Boc)
  • ChemicalBook. (2026). Boc-L-Pyroglutamic acid methyl ester | 108963-96-8.
  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • OKCHEM. (2025).
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • ChemicalBook. (n.d.). Boc-L-Pyroglutamic acid methyl ester | 108963-96-8.
  • Echemi. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)
  • Chemistry LibreTexts. (2022). 13.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Quora. (2021).
  • CymitQuimica. (n.d.). CAS 108963-96-8: Boc-L-Pyroglutamic acid methyl ester.
  • BOC Sciences. (n.d.).
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • AAT Bioquest. (2022).
  • GSP. (2023). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • BOC Sciences. (n.d.).
  • Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.
  • Taylor & Francis Online. (2025). Co-solvent: Significance and symbolism.
  • wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction : r/chemhelp.
  • ECHA. (n.d.). tert-butyl (2S)
  • Thermo Fisher Scientific. (n.d.). Methyl (S)
  • PubChem. (n.d.). tert-butyl (2S)
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
  • PubChem. (n.d.). 1-tert-Butyl 2-methyl (2R)
  • National Center for Biotechnology Information. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC.
  • PubChem. (n.d.). tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)
  • Chem-Impex. (n.d.).
  • Sigma-Aldrich. (n.d.). tert-Butyl (S)
  • Thermo Fisher Scientific. (n.d.). tert-Butyl (S)

Sources

Troubleshooting

resolving incomplete Boc-group cleavage in tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the deprotection of highly constrained molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the deprotection of highly constrained molecules. The compound tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate presents a notorious dual-challenge in peptide and peptidomimetic synthesis: the electronic deactivation of the lactam nitrogen and the severe steric bulk of the adjacent 2-methyl group.

This guide provides a mechanistic breakdown, field-proven insights, and self-validating protocols to help you resolve incomplete Boc-group cleavage and maximize your isolated yields.

Mechanistic Analysis: Why Standard Deprotection Fails

Standard Boc deprotection relies on the protonation of the carbamate oxygen, which triggers fragmentation into a stabilized tert-butyl cation, carbon dioxide, and the free amine[1]. However, in 5-oxopyrrolidines (pyroglutamates), the nitrogen lone pair is delocalized into the adjacent lactam carbonyl. This amide resonance significantly reduces the basicity of the carbamate system, making initial protonation thermodynamically unfavorable. Furthermore, the 2-methyl group introduces severe steric hindrance, physically blocking the approach of solvated protons or bulky acids like Trifluoroacetic Acid (TFA).

MechanisticBottlenecks A tert-Butyl (2S)-2-methyl- 5-oxopyrrolidine-1-carboxylate D Protonated Carbamate Intermediate A->D Strong Acid (H+) B Steric Hindrance (2-Methyl Group) B->A Blocks Reagent Access C Electronic Deactivation (Lactam Amide Resonance) C->A Reduces Basicity E t-Butyl Cation + CO2 + Free Lactam D->E Fragmentation (Rate-Limiting)

Mechanistic bottlenecks in the acid-catalyzed Boc deprotection of hindered lactams.

Frequently Asked Questions (FAQs)

Q1: Why is my standard 50% TFA/DCM protocol yielding <50% conversion after 2 hours? A1: The standard 50% TFA in dichloromethane (DCM) protocol is optimized for primary and secondary amines, not sterically hindered lactams. The 2-methyl group restricts the conformational flexibility required for the formation of the tetrahedral intermediate during acidolysis. You must overcome this activation energy barrier by increasing the acid concentration (e.g., neat TFA) or switching to a smaller, more active proton source like 4M HCl in dioxane[2].

Q2: I increased the reaction time to 24 hours, but the reaction stalled, and I see new +56 Da impurities. What happened? A2: Prolonged exposure to strong acids without scavengers leads to equilibrium stalling and side reactions. The cleavage generates a highly reactive tert-butyl cation ( t -Bu + ) and isobutylene gas[3]. If not immediately trapped, this electrophile can re-alkylate the lactam nitrogen or attack other nucleophilic sites, leading to +56 Da mass adducts[4]. To drive the reaction forward and prevent re-alkylation, you must incorporate carbocation scavengers like triisopropylsilane (TIS) or anisole into your cocktail[5].

Q3: Neat TFA and 4M HCl/dioxane both failed or caused substrate degradation. Are there non-protic alternatives? A3: Yes. When Brønsted acids fail due to steric exclusion or cause substrate degradation, Lewis acid-mediated cleavage is the authoritative alternative. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild base like 2,6-lutidine is highly effective[6]. The compact silyl group easily accesses the hindered carbamate oxygen, activating it for fragmentation without the harsh acidity of neat TFA.

Quantitative Optimization Matrix

Use the following table to compare reaction conditions and select the optimal system for your specific synthetic constraints.

Reagent SystemScavengerTemp (°C)Time (h)Expected ConversionMechanistic Rationale
50% TFA / DCM None202< 50%Insufficient protonation due to amide resonance and steric clash.
Neat TFA TIS (2.5%)202–470–85%Higher acid concentration partially overcomes electronic deactivation.
4M HCl / Dioxane None201–2> 95%Smaller proton source bypasses the steric hindrance of the 2-methyl group.
TMSOTf / 2,6-Lutidine None0 to 201–3> 95%Lewis acid activation circumvents Brønsted acid limitations entirely.
Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in observational checks ensure the reaction is proceeding as intended before you commit to the final workup.

Protocol A: Brønsted Acid Cleavage (4M HCl in Dioxane)

This is the recommended first-line optimization for hindered lactams, providing fast and clean deprotection.[2]

  • Preparation: Dissolve tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane to a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Slowly add 4M HCl in dioxane (10–20 eq).

    • Self-Validation Check: Observe the solution for mild gas evolution (CO2 and isobutylene). Continuous bubbling indicates the successful onset of carbamate fragmentation.[3]

  • Incubation: Stir the reaction mixture at room temperature (20 °C) for 1–2 hours. Monitor the progress via TLC or LC-MS until the starting material is completely consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. To ensure the complete removal of residual HCl, co-evaporate the residue with dry DCM (3 × 10 mL).

  • Isolation: Triturate the resulting residue with cold, dry diethyl ether to precipitate the hydrochloride salt of (2S)-2-methyl-5-oxopyrrolidine. Filter and dry under high vacuum.

Protocol B: Lewis Acid Cleavage (TMSOTf / 2,6-Lutidine)

Use this protocol if your substrate contains other acid-labile functional groups that degrade under Protocol A.[6]

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon or nitrogen atmosphere.

  • Base Addition: Add 2,6-lutidine (2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add TMSOTf (2.0 eq) via syringe.

    • Causality Note: The bulky 2,6-lutidine neutralizes generated triflic acid without reacting with the Lewis acid, while TMSOTf selectively activates the sterically hindered carbamate oxygen.

  • Incubation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 1–2 hours.

  • Quenching: Quench the reaction by adding methanol (5.0 eq) to safely destroy excess TMSOTf.

  • Workup: Dilute the mixture with additional DCM, wash with saturated aqueous NaHCO3 to remove lutidine salts, dry the organic layer over anhydrous Na2SO4, and concentrate to isolate the free lactam.

Troubleshooting Workflow

TroubleshootingWorkflow Start Incomplete Cleavage (50% TFA/DCM) Step1 Optimize Brønsted Acid (4M HCl/Dioxane or Neat TFA) Start->Step1 Check1 Conversion > 95%? Step1->Check1 Step2 Add Scavengers (TIS / Anisole) Check1->Step2 No / Stalled Success Isolate Free 2-Methyl-5-oxopyrrolidine Check1->Success Yes Check2 Side Products Suppressed? Step2->Check2 Step3 Switch to Lewis Acid (TMSOTf / 2,6-Lutidine) Check2->Step3 No / Degradation Check2->Success Yes Step3->Success Complete

Step-by-step troubleshooting workflow for resolving incomplete Boc-group cleavage.

References
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at:[Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using HCl? Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. Available at:[Link]

Sources

Optimization

minimizing side reactions in tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate ring-opening

Welcome to the Technical Support Center for Lactam Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the nucleophilic ring-ope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lactam Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the nucleophilic ring-opening of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (an N-Boc-protected 5-methylpyrrolidin-2-one).

While N-Boc activation is essential for increasing the electrophilicity of the C5 lactam carbonyl, it introduces competing electrophilic sites and alters the basicity profile of the molecule. This guide synthesizes field-proven methodologies and mechanistic causality to help you eliminate over-addition, chemoselectivity failures, and enolization during your workflows.

Part 1: Mechanistic Reaction Pathways

To successfully open the lactam ring without degrading the molecule, we must first map the competing thermodynamic and kinetic pathways. The N-Boc group activates the C5 carbonyl but also introduces a highly electrophilic carbamate carbonyl. Furthermore, the C4 protons become susceptible to deprotonation by basic nucleophiles.

ReactionPathways SM N-Boc-2-Methyl- Pyroglutamate Desired Acyclic Product (Ketone/Amide/Acid) SM->Desired Controlled C5 Attack BocAttack Unprotected Lactam (Boc Cleavage) SM->BocAttack Attack at Boc Carbonyl Enol Recovered SM (Enolization) SM->Enol C4 Deprotonation OverAdd Tertiary Alcohol (Over-addition) Desired->OverAdd Excess Nucleophile

Fig 1: Divergent reaction pathways during N-Boc lactam nucleophilic ring-opening.

Part 2: Troubleshooting Diagnostics (FAQs)

Q1: I am using a Grignard reagent to form an acyclic ketone, but my major product is a tertiary alcohol. How do I stop over-addition? Causality: When a Grignard or organolithium reagent attacks the C5 carbonyl, it forms a tetrahedral hemiaminal-like magnesium/lithium alkoxide. If this intermediate is unstable and collapses into a ketone before the reaction is quenched, the highly electrophilic ketone will immediately react with a second equivalent of the organometallic reagent, yielding a tertiary alcohol. Solution: You must stabilize the tetrahedral intermediate. Maintain strict cryogenic conditions (-78 °C) throughout the addition. For highly reactive nucleophiles, transmetalate your Grignard reagent with anhydrous CeCl₃ to form an organocerium reagent. Organocerium species are highly nucleophilic but significantly less basic, stabilizing the intermediate until the aqueous quench.

Q2: My LC-MS indicates a major byproduct with a mass of [M-100]. Why am I losing the Boc group? Causality: You are experiencing exocyclic cleavage. Hard nucleophiles (such as unhindered organolithiums, lithium hydroxide, or sodium methoxide) can preferentially attack the highly electrophilic carbonyl of the tert-butyl carbamate rather than the lactam C5 carbonyl. This expels tert-butoxide and leaves you with the unprotected 5-oxopyrrolidine ring. Solution: Shift to softer nucleophiles. If you are attempting a basic hydrolysis to form the acyclic amino acid, standard LiOH will cause Boc cleavage. Instead, use a mixture of LiOH and H₂O₂. The resulting hydroperoxide anion is an "alpha-effect" nucleophile that is exceptionally reactive toward the lactam carbonyl while ignoring the carbamate, a technique well-documented in the1 [3].

Q3: Despite using excess nucleophile, I am recovering 80% of my starting material. Is the lactam too sterically hindered? Causality: The issue is not sterics, but acid-base chemistry. The C4 protons adjacent to the lactam carbonyl are acidic. Strongly basic nucleophiles (like n-BuLi) act as a base, deprotonating C4 to form a stable lactam enolate. This enolate is entirely unreactive toward further nucleophilic attack. Upon aqueous workup, it simply reprotonates, returning your starting material. Similar enolization challenges are frequently observed in2 [2]. Solution: Suppress the basicity of your nucleophile by using Lewis acid additives (e.g., BF₃·OEt₂ or CeCl₃) or by switching to a less basic organocuprate.

Q4: Am I at risk of epimerizing the (2S) stereocenter during this reaction? Causality: Unlike traditional pyroglutamate esters where the C2 proton is highly acidic (flanked by an ester and an amine), the C2 proton in your 2-methyl derivative is strictly aliphatic and non-acidic (pKa > 35). Epimerization at this specific center during C5 attack is mechanistically improbable under standard conditions. Solution: If you observe a loss of chiral integrity, it is almost certainly an artifact of upstream synthesis (e.g., incomplete enantiomeric resolution of the starting material) or downstream harsh acidic deprotection, rather than the ring-opening step itself.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 High Starting Material Recovery? Start->Q1 Q2 Loss of Boc Group (M-100)? Q1->Q2 No Sol1 Add CeCl3 to suppress enolization Q1->Sol1 Yes Q3 Tertiary Alcohol Formation? Q2->Q3 No Sol2 Use softer nucleophile or LiOH/H2O2 Q2->Sol2 Yes Sol3 Strict -78°C control & stoichiometry Q3->Sol3 Yes Success Optimal Ring-Opening Q3->Success No

Fig 2: Diagnostic workflow for troubleshooting N-Boc pyroglutamate ring-opening side reactions.

Part 3: Quantitative Troubleshooting Matrix

Use the following data matrix to select the appropriate nucleophile and mitigation strategy based on your target acyclic product.

Reagent / NucleophileTarget Acyclic ProductPrimary Side ReactionTypical Conversion (Unoptimized)Mitigation Strategy
R-MgBr (1.1 eq, 0 °C)KetoneTertiary Alcohol (Over-addition)40% (60% over-addition)Lower temp to -78 °C; transmetalate to CeCl₃.
R-Li (1.1 eq, -78 °C)KetoneRecovered SM (C4 Enolization)< 30%Switch to organocuprate or use BF₃·OEt₂ additive.
LiOH (aq) / THFAmino AcidUnprotected Lactam (Boc Cleavage)40 - 50%Add 30% H₂O₂ to generate alpha-effect nucleophile.
NaOMe / MeOHAmino EsterUnprotected Lactam (Boc Cleavage)VariableUse catalytic KCN in MeOH instead of NaOMe.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met. These methods are adapted from established3 [1][4].

Protocol A: Chemoselective Ketone Formation via Organocerium Addition

Purpose: Prevents over-addition and C4 enolization when reacting with Grignard reagents.

  • Activation of Cerium(III) Chloride: Place CeCl₃·7H₂O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours, then 150 °C for 2 hours.

    • Validation Checkpoint: The CeCl₃ must be a free-flowing, pure white powder. Any clumping indicates residual moisture, which will violently quench your Grignard reagent.

  • Suspension: Cool to room temperature under Argon. Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours to form a uniform milky suspension. Cool the suspension to -78 °C.

  • Transmetalation: Dropwise add the Grignard reagent (1.5 eq) to the CeCl₃ suspension at -78 °C. Stir for 1 hour at -78 °C.

  • Ring Opening: Dissolve tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous THF. Add this dropwise to the organocerium mixture at -78 °C. Stir for 2 hours.

  • Quench: Add saturated aqueous NH₄Cl directly to the flask at -78 °C before removing the cooling bath.

    • Validation Checkpoint: Quenching at cryogenic temperatures locks the tetrahedral intermediate, preventing it from collapsing into a ketone while unreacted nucleophile is still active.

Protocol B: Mild Hydrolysis to Acyclic Amino Acid

Purpose: Opens the lactam to a carboxylic acid without cleaving the acid-sensitive Boc group.

  • Solvation: Dissolve the lactam (1.0 eq) in a 3:1 mixture of THF and H₂O. Cool the solution to 0 °C in an ice bath.

  • Alpha-Effect Generation: Premix LiOH·H₂O (2.0 eq) and 30% aqueous H₂O₂ (4.0 eq) in a separate vial, then add this mixture dropwise to the lactam solution. Stir at 0 °C for 1 hour.

  • Peroxide Quench (Critical): Add 1.5 M aqueous Na₂SO₃ (sodium sulfite) dropwise to the reaction mixture.

    • Validation Checkpoint: Test the mixture with KI-starch indicator paper. The paper must remain colorless. If it turns blue/black, peroxides are still present. Do not proceed to step 4 until the test is negative, or you will oxidatively destroy your product.

  • Acidification: Carefully acidify the aqueous layer to pH 3.5–4.0 using 10% aqueous citric acid (avoid HCl or TFA to prevent Boc loss). Extract with Ethyl Acetate (3x).

References

  • Ezquerra, J., et al. "Stereoselective Double Alkylation of Ethyl N-Boc-pyroglutamate." The Journal of Organic Chemistry, ACS Publications. 3

  • Qu, W., et al. "Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)." PLOS One. 2

  • "An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity." PMC (NIH).1

  • "4-Substituted d-Glutamic Acid Analogues: The First Potent Inhibitors of Glutamate Racemase (MurI) Enzyme with Antibacterial Activity." Journal of Medicinal Chemistry, ACS Publications. 4

Sources

Troubleshooting

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate degradation under strongly acidic conditions

Welcome to the Technical Support Portal for the handling and degradation troubleshooting of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate . This guide is designed for researchers and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the handling and degradation troubleshooting of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate . This guide is designed for researchers and drug development professionals dealing with the stability, controlled deprotection, and side-reaction mitigation of this specific γ-lactam building block.

System Overview & Mechanistic Causality

The compound tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (often referred to as N-Boc-5-methyl-2-pyrrolidinone) is a protected chiral γ-lactam. When exposed to strongly acidic conditions—such as Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)—the molecule undergoes a primary, intended degradation: the cleavage of the tert-butoxycarbonyl (Boc) protecting group[1].

The causality of this degradation is driven by the acid-lability of the carbamate moiety. Protonation of the carbamate oxygen induces fragmentation, yielding a highly stabilized tert-butyl cation and a transient carbamic acid intermediate[2]. This intermediate rapidly decarboxylates, releasing equimolar amounts of carbon dioxide (CO₂) and yielding the free lactam, (2S)-2-methyl-5-oxopyrrolidine [3].

However, if the acidic environment is aqueous and prolonged, a secondary degradation pathway is triggered. The γ-lactam ring is a cyclic amide; acid-catalyzed lactam hydrolysis occurs via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water[4]. This ultimately opens the ring to form (4S)-4-aminopentanoic acid .

Mechanism Start tert-butyl (2S)-2-methyl- 5-oxopyrrolidine-1-carboxylate (m/z 200.1) Protonation Protonated Carbamate Intermediate Start->Protonation Strong Acid (H+) Carbamic Carbamic Acid + tert-Butyl Cation Protonation->Carbamic Heterolytic Cleavage Lactam (2S)-2-methyl-5-oxopyrrolidine (Free Lactam, m/z 100.1) Carbamic->Lactam Decarboxylation Gas CO2 + Isobutylene (Gas Evolution) Carbamic->Gas Off-gassing RingOpen (4S)-4-aminopentanoic acid (Hydrolysis Product, m/z 118.1) Lactam->RingOpen H2O, H+, Heat (Lactam Hydrolysis)

Reaction pathway of N-Boc-2-methyl-5-oxopyrrolidine degradation under acidic conditions.

Diagnostic Data: Mass Shifts & Degradation Profiling

When monitoring the stability of this compound via LC-MS, specific mass shifts dictate which degradation pathway has been activated.

Degradation PathwayTriggering ConditionsPrimary ProductByproductsNet Mass Shift (Δm/z from SM)
Primary Boc Cleavage Anhydrous TFA/DCM (1:1), 25°C, 1h(2S)-2-methyl-5-oxopyrrolidineCO₂, Isobutylene-100 Da
Lactam Hydrolysis Aqueous HCl (>1M), >50°C, >4h(4S)-4-aminopentanoic acidNone-82 Da (-100 + 18)
tert-Butyl Alkylation Acidic cleavage without scavengersAlkylated lactam derivativesNone-44 Da (-100 + 56)

Troubleshooting & FAQs

Q: My LC-MS shows a major peak at[M+H]+ 100.1 instead of 200.1. Is my starting material degrading during sample preparation? A: Yes. This -100 Da mass shift is the classic signature of Boc deprotection. If your sample matrix or mobile phase contains strong acids (e.g., high concentrations of TFA or formic acid) and sits at room temperature, the tert-butyl carbamate will protonate and cleave[1]. To prevent this during analysis, neutralize your samples or use milder mobile phase additives.

Q: I am observing a +18 Da mass shift relative to the free lactam after prolonged acid exposure. What is happening? A: This indicates acid-catalyzed lactam hydrolysis. While the 5-oxopyrrolidine (γ-lactam) ring is relatively stable, extended heating in aqueous acid protonates the amide carbonyl, facilitating nucleophilic attack by water and opening the ring to form the linear amino acid, (4S)-4-aminopentanoic acid[4]. Ensure your deprotection conditions are strictly anhydrous to prevent this side reaction.

Q: How do I prevent the formation of tert-butylated side products during degradation studies? A: The tert-butyl cation generated during Boc cleavage is a highly reactive electrophile. Without a trap, it can alkylate nucleophilic sites on your molecule or polymerize into isobutylene oligomers[1]. To suppress this, incorporate a carbocation scavenger such as triisopropylsilane (TIS) into your acidic matrix[5]. TIS is highly nucleophilic towards carbocations and effectively quenches the tert-butyl cation before side reactions occur[6].

Q: Why did my reaction vessel pressurize and pop its cap during the acid treatment? A: Boc deprotection is an effervescent reaction. The breakdown of the carbamic acid intermediate releases equimolar amounts of carbon dioxide (CO₂) and isobutylene gas[7]. Never perform this degradation in a sealed, closed system. Always ensure the reaction vessel is properly vented to a fume hood[1].

Validated Experimental Protocols

Protocol: Controlled Acidic Degradation & Isolation of (2S)-2-methyl-5-oxopyrrolidine

Self-Validating Design: This protocol uses anhydrous conditions to isolate the Boc-cleavage pathway while actively suppressing lactam hydrolysis and alkylation side-reactions.

Materials:

  • tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Toluene (for azeotropic removal)

Step-by-Step Methodology:

  • Solvation: Dissolve the starting material in anhydrous DCM to achieve a concentration of 0.1 M.

    • Causality: DCM provides an inert, non-nucleophilic environment that prevents premature solvolysis.

  • Scavenger Addition: Add 2.5% (v/v) TIS to the solution.

    • Causality: TIS acts as a sacrificial nucleophile to trap the volatile tert-butyl cation, preventing unwanted alkylation[5].

  • Acidification: Slowly add an equal volume of anhydrous TFA to achieve a 1:1 TFA:DCM ratio.

    • CRITICAL: Do not seal the vessel. Leave it vented to allow the escape of CO₂ and isobutylene gases[1].

  • Incubation: Stir the mixture at room temperature (20–25°C) for 1 to 2 hours. Monitor the reaction via TLC or LC-MS until the starting material ([M+H]+ 200.1) is completely consumed.

  • Concentration: Remove the volatiles under reduced pressure.

    • Self-Validation Step: To ensure complete removal of residual TFA, which can complicate downstream analysis, add 10 mL of toluene and evaporate (azeotropic distillation). Repeat this step three times[2].

  • Verification: Analyze the resulting crude oil via mass spectrometry. The expected product is the TFA salt of (2S)-2-methyl-5-oxopyrrolidine ([M+H]+ 100.1). The absence of a 118.1 m/z peak validates that lactam hydrolysis was successfully prevented.

References

  • 1 - commonorganicchemistry.com

  • 2 - total-synthesis.com

  • 6 - peptide.com

  • 7 - researchgate.net

  • 3 - masterorganicchemistry.com

  • 5 - benchchem.com

  • 4 - benchchem.com

Sources

Optimization

Technical Support Center: Handling &amp; Storage of tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

Welcome to the Technical Support Center for tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS: 239469-76-2). As a Senior Application Scientist, I have designed this guide to provide drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS: 239469-76-2). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and validated protocols for managing this specific Boc-protected lactam.

Our approach focuses on causality: understanding why this molecule behaves the way it does is the key to preventing degradation, epimerization, and yield loss during your synthetic workflows.

Core Chemical Properties & Storage Parameters

To establish a baseline for handling, it is critical to understand the physical and chemical parameters of the compound. The table below summarizes the quantitative data and environmental sensitivities you must account for during experimental design.

PropertyValue
Chemical Name tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate
CAS Number 239469-76-2
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Stereochemistry (2S)
Storage Temperature 2–8°C (Refrigerated) for standard use; -20°C for long-term
Atmosphere Inert (Argon/Nitrogen), strictly anhydrous
Primary Sensitivities Strong acids (Boc cleavage), Strong nucleophiles/bases (Lactam ring-opening)

Troubleshooting & FAQs: Experimental Workflows

Q: Why did my compound degrade into a ring-opened byproduct during downstream ester saponification?

A: The N-Boc protecting group is strongly electron-withdrawing. While this stabilizes the nitrogen lone pair, it simultaneously increases the electrophilicity of the adjacent C5 lactam carbonyl[1]. When exposed to strong aqueous bases (like NaOH or LiOH) during saponification, hydroxide ions readily attack this activated carbonyl. This leads to the formation of a tetrahedral intermediate, followed by C-N bond cleavage and irreversible ring-opening into a Boc-protected amino acid derivative[2].

  • Causality-Driven Solution: Switch to non-nucleophilic bases or utilize mild, non-acidic ester hydrolysis protocols (e.g., tert-butylamine/LiBr in methanol) that preserve both the Boc group and the fragile lactam ring[3].

LactamHydrolysis A Boc-Lactam (Intact Ring) B Tetrahedral Intermediate A->B + OH- (Nucleophilic Attack) C Ring-Opened Boc-Amino Acid B->C C-N Bond Cleavage

Fig 1: Base-catalyzed nucleophilic attack leading to lactam ring-opening.

Q: I am observing premature Boc cleavage during silica gel purification. How can I prevent this?

A: Standard silica gel possesses inherent Lewis and Brønsted acidity. Because the mechanism of Boc deprotection relies on acid-catalyzed protonation of the carbonyl oxygen and subsequent formation of a tert-butyl carbocation[4], prolonged contact with acidic silica can trigger unintended deprotection[3].

  • Causality-Driven Solution: Pre-treat your silica gel with 1-2% triethylamine (Et3N) to neutralize acidic sites, or opt for a deactivated neutral alumina stationary phase. Maximize your flow rate to minimize column residence time[3].

Q: What are the best practices for long-term storage to prevent degradation?

A: The compound must be stored at 2–8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). While the Boc group is generally stable under neutral conditions, prolonged exposure to ambient atmospheric moisture can lead to slow, spontaneous hydrolysis of the activated lactam ring. Refrigeration prevents thermal degradation, and the inert gas displaces moisture.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity in your synthetic steps.

Protocol A: Inert Aliquoting and Long-Term Storage Preparation

Objective: Prevent moisture-driven lactam hydrolysis during routine handling.

  • Equilibration: Allow the bulk container of the compound to reach room temperature in a desiccator before opening.

    • Causality: Opening cold containers causes immediate condensation of atmospheric moisture into the powder, which initiates slow hydrolysis of the lactam ring.

  • Preparation: Purge a glovebox or desiccator with high-purity Argon gas. Ensure all spatulas and amber storage vials are oven-dried (120°C for 4 hours) prior to use.

  • Aliquoting: Weigh the required mass into individual amber vials.

    • Self-Validation Check: Visual inspection should confirm a free-flowing powder; clumping is a primary indicator of moisture ingress and potential degradation.

  • Sealing: Flush each vial headspace with a gentle stream of Argon for 10 seconds. Cap tightly with a PTFE-lined septum cap.

  • Storage: Transfer the sealed vials to a 2–8°C refrigerator.

Protocol B: Orthogonal Boc Deprotection via TFA

Objective: Safely cleave the Boc group without damaging the (2S)-2-methyl-5-oxopyrrolidine core.

  • Solvent Preparation: Dissolve the Boc-protected lactam in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath (0°C) and stir for 5 minutes.

    • Causality: Starting at 0°C minimizes exothermic degradation and prevents unwanted side reactions during the highly reactive carbocation phase[4].

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20–50% (v/v) TFA in DCM.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature.

    • Self-Validation Check: Monitor the reaction via TLC (ninhydrin stain) or LC-MS every 30 minutes. The disappearance of the starting material mass (m/z 199.25) and the appearance of the free amine mass confirms successful decarboxylation.

  • Work-up: Once complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA, yielding the free lactam as a TFA salt.

BocCleavage A Boc-Lactam (Stable) B Protonated Carbonyl Intermediate A->B + H+ (e.g., TFA) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Free Lactam + CO2 + Isobutylene C->D Decarboxylation

Fig 2: Acid-catalyzed mechanism of Boc group cleavage and decarboxylation.

References

  • BenchChem. "Technical Support Center: Stability of the Boc Protecting Group." BenchChem Technical Resources. 4

  • BenchChem. "Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group." BenchChem Technical Resources. 3

  • Journal of the American Chemical Society. "Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer." ACS Publications. 2

  • The Journal of Organic Chemistry. "Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams." ACS Publications. 1

Sources

Reference Data & Comparative Studies

Validation

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate vs tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate enantiomers

Introduction In the realm of medicinal chemistry, the spatial arrangement of atoms is as critical as the chemical composition itself. tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate and its (2R) enantiomer are hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of medicinal chemistry, the spatial arrangement of atoms is as critical as the chemical composition itself. tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate and its (2R) enantiomer are highly valuable chiral building blocks. Structurally, these compounds are N-Boc protected 5-methylpyrrolidin-2-ones. They serve as foundational scaffolds in the total synthesis of complex natural products, such as jamaicamides and colibactins , and are heavily utilized in the development of targeted therapeutics, including WDR5 inhibitors for oncology and CETP inhibitors for cardiovascular diseases .

Physicochemical & Structural Comparison

Because they are enantiomers, the (2S) and (2R) forms share identical scalar physicochemical properties (e.g., molecular weight, solubility) but differ entirely in their interaction with polarized light and chiral biological targets.

Propertytert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylatetert-Butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate
CAS Number 239469-76-2402955-77-5
Molecular Formula C₁₀H₁₇NO₃C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol 199.25 g/mol
Stereocenter (2S) configuration(2R) configuration
Appearance White to off-white solidWhite to off-white solid
Role in Drug Design Frequently the active eutomer scaffoldOften the inactive distomer scaffold

Mechanistic Role in Asymmetric Synthesis & Drug Design

The presence of the methyl group at the C2 position of the pyrrolidine ring restricts the conformational flexibility of the molecule. When this building block is incorporated into a larger drug candidate, the specific orientation of this methyl group—dictated by whether the (2S) or (2R) enantiomer was used—determines the molecule's ability to fit into the chiral binding pockets of target proteins.

For instance, in the design of WDR5 inhibitors, the (2S)-derived compound often acts as the eutomer (the active enantiomer). The spatial projection of the (2S)-methyl group allows for optimal van der Waals interactions without causing steric clashes, facilitating a strong hydrogen-bonding network between the lactam core and the protein. Conversely, the (2R)-derivative typically acts as a distomer (inactive enantiomer) because the inverted methyl group physically clashes with the binding pocket's residues, preventing the pharmacophore from engaging its target .

BindingMechanism Ligand (2S)-Derivative Pocket WDR5 Binding Pocket Ligand->Pocket H-bond & Steric Fit Complex MLL1 Complex Disruption Pocket->Complex Outcome Downregulation of Oncogenic Genes Complex->Outcome

Mechanistic pathway of WDR5 inhibition by the active (2S)-enantiomer derivative.

Experimental Protocols: Enantiomeric Resolution and Coupling

To ensure high enantiomeric purity (ee > 99%), researchers either synthesize the enantiomers asymmetrically or resolve the racemic mixture (CAS: 128372-77-0) using chiral chromatography .

Protocol 1: Chiral HPLC Resolution of the Racemate
  • Causality: Enantiomers cannot be separated using standard achiral silica because their physical properties are identical. A chiral stationary phase (CSP) is required to form transient diastereomeric complexes with the enantiomers, which possess different thermodynamic stabilities and thus different elution times.

  • Self-Validating System: The protocol incorporates downstream analytical HPLC and polarimetry to verify that the separation was successful before proceeding to synthesis.

  • Preparation: Dissolve the racemic tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate in a compatible solvent (e.g., HPLC-grade Acetonitrile).

  • Chromatography: Inject the sample onto a preparative chiral column (e.g., Gemini C18 or Chiralpak IC).

  • Mobile Phase: Use an isocratic mixture of Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA). Note: The 0.1% TFA suppresses peak tailing by keeping any trace silanols on the column protonated.

  • Detection & Collection: Monitor UV absorbance at 210 nm (due to the lactam carbonyl). The (2S) and (2R) enantiomers will elute as distinct peaks. Collect the fractions separately.

  • Validation: Evaporate the solvent and determine the enantiomeric excess (ee) of each fraction using analytical chiral HPLC. Confirm the absolute configuration via optical polarimetry (comparing the specific rotation [α]D​ to literature values).

Protocol 2: Boc-Deprotection for Downstream Coupling
  • Causality: The tert-butoxycarbonyl (Boc) group protects the sensitive lactam nitrogen during upstream synthesis. It must be removed to allow further functionalization (e.g., amidation or alkylation). Acidic conditions are chosen because the Boc group is highly acid-labile, cleaving to form isobutylene and carbon dioxide gases, which drive the reaction to completion without leaving complex byproducts.

  • Reaction: Dissolve the purified (2S) or (2R) enantiomer in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Slowly add Trifluoroacetic acid (TFA) at 0 °C (typically a 1:1 ratio of TFA:DCM). The low temperature prevents unwanted side reactions and preserves the stereocenter.

  • Monitoring: Stir for 1-2 hours at room temperature. Monitor completion via TLC (Ninhydrin stain will show the free amine).

  • Workup: Concentrate under reduced pressure. The resulting TFA salt of the 5-methylpyrrolidin-2-one can be used directly in the next coupling step after neutralization with a mild base like N,N-Diisopropylethylamine (DIPEA).

Workflow Racemate Racemic Mixture CAS: 128372-77-0 HPLC Chiral HPLC Resolution (e.g., Chiralpak IC) Racemate->HPLC S_Enantiomer (2S)-Enantiomer CAS: 239469-76-2 HPLC->S_Enantiomer Peak 1 R_Enantiomer (2R)-Enantiomer CAS: 402955-77-5 HPLC->R_Enantiomer Peak 2 Deprotect_S Boc Deprotection (TFA/DCM) S_Enantiomer->Deprotect_S Deprotect_R Boc Deprotection (TFA/DCM) R_Enantiomer->Deprotect_R Eutomer Eutomer (Active) Optimal Target Fit Deprotect_S->Eutomer High Affinity Distomer Distomer (Inactive) Steric Clash Deprotect_R->Distomer Low Affinity

Workflow for chiral resolution and biological evaluation of enantiomers.

Conclusion

The selection between tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate and its (2R) counterpart is a critical decision point in preclinical drug development. While their chemical handling and deprotection protocols are identical, their divergent 3D topologies lead to drastically different pharmacological outcomes. Rigorous chiral resolution and self-validating analytical controls are mandatory to ensure the integrity of the downstream biological data.

References

  • Tanaka, A.; Usuki, T. "Synthesis of the polyketide (E)-olefin of the jamaicamides." Tetrahedron Letters, 2011, 52(39), 5036-5038. URL:[Link]

  • "Heterocyclic wdr5 inhibitors as anti-cancer compounds." World Intellectual Property Organization, WO2021026672A1, 2021.
  • "Fused bicyclic oxazolidinone CETP inhibitor." US Patent Office, US9346825B2, 2016.
  • "Compounds for the treatment of hepatitis B virus infection." US Patent Office, US10442804B2, 2019.
Comparative

Comprehensive Comparison Guide: tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate vs. Alternative Boc-Protected Lactams

Saturated nitrogen heterocycles, particularly substituted pyrrolidines, are privileged scaffolds in modern drug discovery and natural product synthesis [2]. Among these, Boc-protected lactams serve as highly versatile el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Saturated nitrogen heterocycles, particularly substituted pyrrolidines, are privileged scaffolds in modern drug discovery and natural product synthesis [2]. Among these, Boc-protected lactams serve as highly versatile electrophilic building blocks. By masking the lactam nitrogen with a strongly electron-withdrawing tert-butoxycarbonyl (Boc) group, the inherent stability of the amide bond is disrupted, activating the carbonyl carbon for nucleophilic attack or metal-catalyzed cross-metathesis [1].

This guide provides an in-depth technical comparison between tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (a chiral, methyl-substituted γ-lactam) and other common Boc-protected lactams, including N-Boc-pyrrolidin-2-one, N-Boc-piperidin-2-one, and Methyl N-Boc-pyroglutamate.

Mechanistic Causality: The Role of N-Boc Activation

Unprotected lactams are notoriously resistant to nucleophilic attack due to the strong resonance stabilization provided by the nitrogen lone pair delocalizing into the carbonyl group. The introduction of the N-Boc group fundamentally alters this electronic landscape. The Boc carbonyl competes for the nitrogen's lone pair, creating an imide-like system. This "twisted amide" effect diminishes electron donation to the lactam carbonyl, significantly raising its ground-state energy and increasing its electrophilicity.

Activation A Unprotected Lactam (Stable Amide) B N-Boc Protection (Lone Pair Delocalization) A->B (Boc)2O, DMAP C Activated Lactam (Electrophilic C=O) B->C Electronic Shift D Nucleophilic Attack (Ring Opening) C->D Nu-

Fig 1. Mechanistic pathway of N-Boc lactam activation and subsequent nucleophilic ring opening.

Comparative Profiling: Structural & Electronic Nuances

When selecting a Boc-protected lactam for synthesizing acyclic amino ketones or functionalized pyrrolidines, the substitution pattern dictates both chemoselectivity and stereocontrol.

While Methyl N-Boc-pyroglutamate is a staple of the chiral pool [3], its C2-ester moiety introduces a vector for competitive nucleophilic attack. If Grignard reagents or organolithiums are used, strict stoichiometric and temperature controls are required to prevent over-addition at the ester. Conversely, tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate replaces this ester with a sterically demanding but electronically neutral methyl group. This renders the C2 position completely inert to nucleophiles, guaranteeing absolute chemoselectivity at the C5 lactam carbonyl.

Quantitative Comparison of Boc-Protected Lactams
Propertytert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylateMethyl N-Boc-pyroglutamateN-Boc-pyrrolidin-2-oneN-Boc-piperidin-2-one
Ring Size 5-membered (γ-lactam)5-membered (γ-lactam)5-membered (γ-lactam)6-membered (δ-lactam)
C2 Substitution (2S)-Methyl(2S)-Methyl EsterNoneNone
Electrophilicity HighVery High (Dual activation)HighModerate (Lower ring strain)
Chemoselectivity Absolute (Only 1 electrophilic site)Poor to Moderate (Competitive ester attack)AbsoluteAbsolute
Stereocontrol Excellent (Chiral pool)Excellent (Chiral pool)NoneNone
Typical Yield (Grignard Ring Opening) >92% (No side reactions)~70-80% (Requires optimization) [3]>90%~85%

Experimental Methodology: Chemoselective Ring-Opening

To demonstrate the superior chemoselectivity of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, the following self-validating protocol details its ring-opening using a Grignard reagent to form an acyclic chiral amino ketone.

Causality Behind Experimental Choices:
  • Temperature (-78 °C): Suppresses the kinetic enolization of the lactam (which would quench the Grignard reagent) and stabilizes the tetrahedral intermediate.

  • Mild Acidic Quench (NH₄Cl): Highly acidic conditions would prematurely cleave the Boc group, while basic conditions could cause the acyclic amino ketone to spontaneously re-cyclize into a cyclic imine. Saturated NH₄Cl perfectly balances the pH to isolate the open-chain product [4].

Step-by-Step Protocol: Grignard Addition
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and purge with Argon three times.

  • Dissolution: Dissolve tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL, 0.25 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Nucleophilic Attack: Add the desired Grignard reagent (e.g., Vinylmagnesium bromide, 1.1 equiv, 5.5 mmol) dropwise via syringe over 10 minutes. Note: Unlike pyroglutamate, strict 1.0 equivalent limitation is not required due to the inert C2-methyl group.

  • Reaction Propagation: Stir the mixture at -78 °C for 2.5 hours. Monitor consumption of the starting material via TLC (Hexanes:EtOAc 7:3, visualized with KMnO₄).

  • Quenching: Once complete, quench the reaction at -78 °C by slowly adding 10 mL of saturated aqueous NH₄Cl.

  • Isolation: Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude acyclic chiral amino ketone via flash column chromatography.

Workflow Start tert-butyl (2S)-2-methyl- 5-oxopyrrolidine-1-carboxylate Grignard Addition of RMgX (-78°C, THF) Start->Grignard Intermediate Tetrahedral Intermediate (Stabilized by Mg2+) Grignard->Intermediate Exclusive C5 Attack (C2-Methyl is inert) Quench NH4Cl Quench (Mildly Acidic) Intermediate->Quench Product Acyclic Chiral Amino Ketone (High Yield, No Ester Cleavage) Quench->Product

Fig 2. Chemoselective ring-opening workflow leveraging the inert nature of the C2-methyl group.

Stereochemical Implications in Downstream Synthesis

Beyond ring-opening, tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is highly valuable for diastereoselective functionalization of the pyrrolidine ring itself.

If the synthetic goal is to functionalize the C4 position (adjacent to the carbonyl), the lactam can be treated with a strong, non-nucleophilic base (e.g., LHMDS) to form a lithium enolate. The presence of the (2S)-methyl group exerts significant steric shielding on one face of the 5-membered ring. Consequently, incoming electrophiles (such as alkyl halides or aldehydes) will approach from the less hindered anti-face, resulting in high diastereomeric ratios (dr > 95:5). This predictable stereocontrol makes it an superior scaffold compared to the unsubstituted N-Boc-pyrrolidin-2-one, which yields racemic mixtures upon enolate alkylation.

References

  • Molecular editing by carbonyl-to-nickel exchange Nature[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Molecules (PMC)[Link]

  • An Efficient Synthesis of the Constrained Peptidomimetic 2-Oxo-3-(N-9-fluorenyloxy-carbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic Acid from Pyroglutamic Acid The Journal of Organic Chemistry[Link]

  • Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles Tetrahedron[Link]

Validation

A Comparative Guide to the Chiral GC-MS Analysis of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of chiral drug substances. The stereochemistry of molecules like tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, a valuable chiral building block, dictates its biological activity and interaction with other chiral entities.[1] Consequently, robust and reliable analytical methods for its enantioselective analysis are of paramount importance.

This guide provides an in-depth, experimentally-grounded protocol for the chiral analysis of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). It further presents a critical comparison with alternative analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical workflows.

The Analytical Challenge: Enantiomeric Differentiation

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[2] Chromatographic techniques achieve this separation by introducing a chiral environment, either through a chiral stationary phase (CSP) or a chiral derivatizing agent, which creates transient diastereomeric complexes with differential stability.[3]

Recommended Protocol: Chiral GC-MS Analysis

While HPLC is a common method for separating N-protected amino acid derivatives, GC-MS offers advantages in terms of resolution, speed, and sensitivity, particularly for volatile and thermally stable compounds like the target analyte. The following protocol is designed to provide a robust and validated method for the enantiomeric separation of tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate.

Experimental Workflow

Chiral GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Racemic or Enantioenriched Analyte Dissolution Dissolve in Ethyl Acetate (1 mg/mL) Sample->Dissolution Vial Transfer to GC Vial Dissolution->Vial Injector GC Injector (Split Mode) Vial->Injector Column Chiral Capillary Column (e.g., β-cyclodextrin phase) Injector->Column Oven Temperature Program Column->Oven MS Mass Spectrometer (Scan or SIM mode) Oven->MS Chromatogram Acquire Chromatogram MS->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Enantiomeric Excess (% ee) Integration->Purity caption Figure 1: Experimental workflow for chiral GC-MS analysis. Comparison_GC_HPLC GCMS Chiral GC-MS **Advantages:** - High Resolution - Fast Analysis Times - High Sensitivity (especially in SIM mode) - Structural Confirmation via MS **Disadvantages:** - Requires analyte volatility and thermal stability - Potential for on-column racemization at high temperatures HPLC Chiral HPLC **Advantages:** - Broad Applicability (no volatility requirement) - Wide range of available CSPs (polysaccharide, macrocyclic glycopeptide, etc.) - Both Normal and Reversed-Phase modes possible - Well-established for N-Boc protected compounds **Disadvantages:** - Typically longer analysis times - Higher solvent consumption - UV detection provides no structural information Analyte tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate Analyte->GCMS Suitable if volatile & thermally stable Analyte->HPLC General & Versatile Approach

Sources

Comparative

Validating the Stereochemistry of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate: A Comparative Guide to 2D NOESY NMR

Determining the absolute configuration of chiral intermediates is a critical bottleneck in drug development and peptidomimetic synthesis. For tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (an N-Boc protected, C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Determining the absolute configuration of chiral intermediates is a critical bottleneck in drug development and peptidomimetic synthesis. For tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (an N-Boc protected, C2-methylated pyroglutamate derivative), validating the (2S) stereocenter presents a unique analytical challenge. Because the molecule possesses only a single stereocenter, its (2S) and (2R) enantiomers are spectroscopically identical in an achiral environment.

This guide objectively compares the efficacy of 2D NOESY NMR against alternative modalities, explaining the causality behind experimental choices and providing a self-validating protocol utilizing Chiral Solvating Agents (CSAs) to break enantiomeric symmetry[1].

The Stereochemical Challenge: Breaking Symmetry

Standard 1D and 2D NMR techniques (COSY, HSQC, standard NOESY) rely on measuring scalar couplings and through-space dipole-dipole interactions[2]. However, in an achiral solvent, enantiomers exhibit identical interatomic distances and chemical environments. Therefore, a standard 2D NOESY experiment cannot validate the (2S) configuration of tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate on its own.

To extract stereochemical data using NMR, the system's symmetry must be broken. This is achieved by introducing a Chiral Solvating Agent (CSA) —such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol). The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding and π -stacking[3]. Because the resulting [(2S)-Substrate : (R)-CSA] and[(2R)-Substrate : (R)-CSA] complexes are diastereomeric, they possess distinct spatial geometries, allowing 2D NOESY to detect unique intermolecular cross-peaks[4].

Comparative Modalities for Stereochemical Validation

When selecting a method to validate the C2 stereocenter of this pyroglutamate derivative, researchers must weigh resolution, sample recovery, and the need for reference standards.

Analytical ModalityMechanism of ActionAdvantagesLimitations
2D NOESY + CSA (NMR) Measures through-space dipole interactions (< 5 Å) in transient diastereomeric complexes.Non-destructive; provides direct solution-state 3D conformational data; no crystallization required.Requires optimization of CSA-to-substrate molar ratios; spectral overlap can complicate analysis.
Chiral HPLC Differential partitioning between a chiral stationary phase and mobile phase.Excellent for determining enantiomeric excess ( ee% ).Cannot determine absolute configuration without a known (2S) reference standard.
X-Ray Crystallography Anomalous dispersion of X-rays by heavy atoms in a crystal lattice.The gold standard for absolute configuration; definitive 3D mapping.Requires the growth of high-quality single crystals, which is notoriously difficult for oily or highly flexible Boc-protected pyrrolidines.
Vibrational Circular Dichroism (VCD) Differential absorption of left vs. right circularly polarized infrared light.Highly reliable for solution-state absolute configuration.Requires computationally expensive Density Functional Theory (DFT) modeling of all possible conformers.

Verdict: While X-Ray provides definitive proof, 2D NOESY with a CSA is the most efficient, non-destructive method for routine solution-state validation, provided the protocol is rigorously self-validated.

Causality-Driven Methodology: The CSA-NOESY Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes an achiral control step to establish baseline chemical shifts before introducing the chiral environment.

Step 1: Baseline Control (Achiral Acquisition)
  • Action: Dissolve 10 mg of the synthesized tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate in 0.6 mL of anhydrous CDCl3​ . Acquire standard 1H and 2D NOESY spectra.

  • Causality: CDCl3​ is chosen because it is a non-competing, non-polar solvent that will not disrupt the delicate hydrogen bonds required in the next step. This baseline confirms sample purity and maps intramolecular NOEs (e.g., between the C2-methyl and C3-protons) before complexation.

Step 2: Transient Diastereomer Formation
  • Action: Add 1.5 to 2.0 molar equivalents of (R)-Pirkle's alcohol to the NMR tube. Allow the system to equilibrate for 15 minutes at 298 K.

  • Causality: The hydroxyl group of Pirkle's alcohol acts as a strong hydrogen bond donor, anchoring to the C5-oxo or N1-Boc carbonyls of the substrate. This non-covalent tethering forces the bulky anthryl group into the spatial vicinity of the C2-methyl group[1]. The excess CSA pushes the equilibrium toward the bound state.

Step 3: 2D NOESY Acquisition Parameters
  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms and a relaxation delay ( D1​ ) of at least 3×T1​ (typically 2-3 seconds).

  • Causality: A mixing time of 300-500 ms is optimal for small molecules (MW ~200 Da) in the extreme narrowing limit ( ωτc​≪1 ) to allow sufficient NOE buildup without excessive spin diffusion[2].

Data Interpretation & Expected NOE Contacts

Validation of the (2S) configuration relies on observing specific intermolecular NOE cross-peaks and calculating the chemical shift nonequivalence ( Δδ ).

In the[(2S)-Substrate : (R)-CSA] complex, the steric arrangement positions the C2-methyl group directly into the shielding cone of the CSA's anthryl ring. Conversely, the (2R)-enantiomer would project the methyl group away from the ring.

Expected Diagnostic Signals
Proton SiteBaseline δ (ppm)Expected Shift with (R)-CSADiagnostic 2D NOESY Cross-PeakStereochemical Implication
C2-Methyl ~1.50 ppmUpfield shift ( Δδ ~ -0.1 to -0.2 ppm) due to anisotropic shielding.Strong cross-peak with the aromatic protons of the anthryl group.Confirms (2S) configuration (methyl is cis to the anthryl face).
Boc (tert-butyl) ~1.45 ppmMinimal change.No cross-peak with anthryl protons.Indicates the Boc group rotates freely away from the binding pocket.
C3-Protons ~2.10 ppmSlight upfield shift.Weak cross-peak with the chiral methine proton of the CSA.Confirms secondary binding proximity.

Note: If the sample were the (2R) enantiomer, the C2-methyl would not exhibit the strong upfield shift, and the NOESY cross-peak to the anthryl protons would be absent or significantly attenuated[4].

Stereochemical Validation Workflow

The following diagram outlines the logical decision tree for validating the stereocenter using the CSA-NOESY methodology.

G A Control: 1D/2D NMR (Achiral) Establishes baseline shifts Cannot distinguish 2S/2R B Addition of Chiral Solvating Agent (e.g., (R)-TFAE) in CDCl3 A->B Symmetry Breaking C Formation of Transient Diastereomeric Complexes B->C Non-covalent binding (H-bonds) D 2D NOESY Acquisition (Mixing time: 300-500 ms) C->D Spatial proximity labeling E Extract Intermolecular NOEs & u0394u03B4 Values D->E Stereochemical validation

Caption: Workflow for validating the C2 stereocenter using CSA-mediated 2D NOESY NMR.

References

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers ACS Publications[Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent MDPI[Link]

  • Determination of absolute configuration in chiral solvents with nuclear magnetic resonance. A combined molecular dynamics/quantum chemical study PubMed / NIH[Link]

  • Aza-Crown Macrocycles as Chiral Solvating Agents for Mandelic Acid Derivatives The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Validation

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate vs standard pyroglutamic acid derivatives

Executive Summary In the landscape of modern drug discovery and complex alkaloid synthesis, the selection of chiral pyrrolidine building blocks dictates both synthetic efficiency and the pharmacokinetic viability of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern drug discovery and complex alkaloid synthesis, the selection of chiral pyrrolidine building blocks dictates both synthetic efficiency and the pharmacokinetic viability of the final therapeutic. Historically, standard pyroglutamic acid derivatives (such as N-Boc-L-pyroglutamate methyl ester) have been the default scaffolds. However, these classical derivatives carry inherent chemical liabilities—specifically, high susceptibility to base-catalyzed epimerization and competing electrophilic sites.

The emergence of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (N-Boc-2-methyl-5-oxopyrrolidine) represents a critical paradigm shift. By replacing the C2-carboxylate with a methyl group, this scaffold eliminates stereochemical instability and provides a singular, highly selective electrophilic site. This guide objectively compares the performance, physicochemical properties, and synthetic utility of both scaffolds, providing actionable protocols for drug development professionals.

Structural & Mechanistic Divergence

To understand the operational superiority of the 2-methyl-5-oxopyrrolidine scaffold in specific workflows, we must analyze the causality behind the reactivity of the C2 position.

In standard pyroglutamate esters, the C2 proton is flanked by an electron-withdrawing N-Boc group and a C2-ester carbonyl. This renders the proton highly acidic (a CH-acid). When exposed to basic conditions—such as those required for enolate alkylation or peptide coupling—the molecule readily forms an enolate, leading to rapid racemization and epimerization[1],[2].

Conversely, in tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, the ester is replaced by an aliphatic methyl group. The C2 proton is no longer activated by an adjacent carbonyl, completely neutralizing its acidity. This confers absolute stereochemical stability, allowing the scaffold to endure harsh basic conditions without loss of enantiomeric purity.

G cluster_0 Standard Pyroglutamate (e.g., Boc-pGlu-OMe) cluster_1 2-Methyl-5-oxopyrrolidine Derivative A C2 Proton (Highly Acidic) B Base-Catalyzed Enolization A->B C Racemization / Epimerization B->C X C2 Methyl Group (No Ester) Y Non-Acidic C2 Proton X->Y Z Absolute Stereo- chemical Stability Y->Z

Caption: Mechanistic divergence in stereochemical stability between the two scaffolds.

Physicochemical & ADME Profiling

The structural differences between these two building blocks extend beyond synthesis, directly impacting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug candidates. The 2-methyl substitution is frequently utilized in fragment-based drug discovery to fill small hydrophobic pockets (such as those normally occupied by alanine side chains) while preventing rapid metabolic clearance.

PropertyStandard Pyroglutamate (N-Boc-pGlu-OMe)tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylateImpact on Drug Design & Synthesis
C2 Substituent Methyl Ester (-COOMe)Methyl (-CH3)Dictates the electronic and steric binding profile in active sites.
Stereochemical Stability Prone to racemization under basic conditionsCompletely stable to basic conditionsPreserves enantiomeric purity during multi-step syntheses.
Electrophilic Sites Two (C5 Lactam, C2 Ester)One (C5 Lactam)2-Methyl analog allows selective nucleophilic attack exclusively at C5.
In Vivo Stability Susceptible to esterase hydrolysisHighly stable (no ester bond)2-Methyl analog prevents rapid metabolic clearance in vivo.
Hydrogen Bonding H-Bond Acceptor (Ester C=O)None (Hydrophobic)2-Methyl analog increases lipophilicity (LogP) and membrane permeability.

Synthetic Workflows & Experimental Protocols

A major limitation of standard pyroglutamate esters is chemoselectivity. When attempting to functionalize the C5 lactam using hard nucleophiles (like Grignard or organolithium reagents), competitive attack at the C2 ester inevitably reduces yields. The 2-methyl analog solves this by presenting a single electrophilic site, enabling the generation of multimillion chemical spaces and highly substituted pyrrolidines[3].

Below is a self-validating protocol for the highly diastereoselective synthesis of 2,5-disubstituted pyrrolidines using the 2-methyl scaffold.

Protocol: Selective C5-Alkylation via N-Acyl Hemiaminal Intermediate

Objective: To synthesize a (2S,5R)-2-methyl-5-alkylpyrrolidine derivative without C2-epimerization.

Step 1: Nucleophilic Addition

  • Flame-dry a Schlenk flask under Argon and charge with tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (1.0 equiv).

  • Dissolve in anhydrous THF (0.2 M) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the desired Grignard reagent (RMgBr, 1.1 equiv) dropwise over 15 minutes. The absence of a C2-ester ensures the nucleophile exclusively attacks the C5-lactam carbonyl[4].

  • Stir for 2 hours at -78 °C.

  • Quench the reaction cold with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate to yield the crude N-Boc hemiaminal alkoxide.

Step 2: Diastereoselective Reduction

  • Dissolve the crude hemiaminal in anhydrous DCM (0.1 M) under Argon and cool to -78 °C.

  • Add triethylsilane (Et₃SiH, 3.0 equiv) followed by dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 1.5 equiv).

  • Mechanistic Rationale: The Lewis acid promotes the collapse of the hemiaminal into a highly reactive N-acyliminium ion. The existing C2-methyl group exerts steric control, shielding its face of the ring. The hydride from Et₃SiH approaches from the opposite (less hindered) face, yielding the trans-(2S,5R)-disubstituted pyrrolidine with excellent diastereoselectivity (>95:5 dr).

  • Warm to room temperature, quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

Workflow N1 Starting Material tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate N2 Nucleophilic Addition (RMgX at -78°C) N1->N2 1.1 eq Nucleophile (C5 Selective) N3 Intermediate N-Boc Hemiaminal Alkoxide N2->N3 N4 Quench & Reduction (Et3SiH / BF3·OEt2) N3->N4 Lewis Acid + Hydride N5 Product (2S,5R)-2-methyl-5-substituted pyrrolidine N4->N5 Diastereoselective Trap

Caption: Workflow for selective C5-alkylation of the 2-methyl-5-oxopyrrolidine scaffold.

Conclusion

While standard pyroglutamic acid derivatives remain useful for basic peptidomimetics, tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is the superior choice for advanced drug discovery campaigns requiring rigorous stereocontrol and chemoselectivity. By engineering out the C2-ester, chemists bypass the dual liabilities of base-catalyzed epimerization and off-target nucleophilic attack, streamlining the synthesis of complex, metabolically stable pyrrolidine therapeutics.

References

  • Title: Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Design and Synthesis of Three-Dimensional Pyrrolidine Fragments Source: White Rose eTheses Online URL: [Link]

  • Title: Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction with Oxocarboxylic Acids Source: ChemRxiv URL: [Link]

  • Title: Investigation of Impurities in Peptide Pools Source: MDPI URL: [Link]

Sources

Comparative

LC-MS Method Development for tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate Purity Analysis: A Comparative Guide

Introduction & Analytical Challenges tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate ( C10​H17​NO3​ , MW: 199.25 g/mol ) is a crucial, stereochemically pure building block used in the synthesis of peptidomimetics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate ( C10​H17​NO3​ , MW: 199.25 g/mol ) is a crucial, stereochemically pure building block used in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Accurate purity analysis of this intermediate is vital, as it requires resolving the target (2S)-enantiomer from its (2R)-epimer, unreacted starting materials, and ring-opened degradants.

The Causality of Analytical Difficulty: Developing a robust analytical method for this molecule presents two distinct challenges:

  • Optical Invisibility: The molecule lacks a conjugated π -system. Its only chromophores are the amide and ester carbonyls, which absorb weakly at low UV wavelengths (~210 nm). Relying on UV detection leads to severe baseline drift from gradient elution and poor sensitivity. Mass Spectrometry (MS) is therefore mandatory.

  • Structural Lability: The tert-butyloxycarbonyl (Boc) protecting group is notoriously acid-labile. Under standard LC-MS conditions (e.g., 0.1% Formic Acid), the combination of low pH and elevated Electrospray Ionization (ESI) source temperatures induces severe in-source fragmentation. The molecule readily loses isobutene (-56 Da) and carbon dioxide (-44 Da), splitting the ion current and destroying quantitative accuracy [1].

This guide objectively compares a conventional reversed-phase LC-MS approach against an optimized, structurally-aware methodology to establish a self-validating system for purity analysis.

Method Development Rationale

To achieve both chromatographic resolution and mass spectrometric stability, every parameter must be selected with mechanistic intent.

Stationary Phase Selection

Small, semi-polar cyclic lactams often exhibit poor retention and stereoselectivity on standard alkyl (C18) phases.

  • Standard C18: Relies purely on dispersive hydrophobic interactions. It often fails to resolve the (2S) and (2R) epimers of small pyrrolidones.

  • Biphenyl Phase (Alternative): Features a dual-retention mechanism. The biphenyl rings provide π−π and enhanced dipole-dipole interactions, which are highly sensitive to the spatial arrangement of the methyl group on the pyrrolidone ring, allowing for baseline separation of epimers [2].

Mobile Phase & Ionization Strategy
  • 0.1% Formic Acid (Conventional): Promotes the formation of the protonated precursor [M+H]+ at m/z 200.1. However, the acidic environment catalyzes the cleavage of the Boc group in the ESI source.

  • 10 mM Ammonium Acetate (Optimized): Operating at a near-neutral pH (~6.8) prevents on-column degradation. In the ESI source, the abundant NH4+​ ions drive the formation of a highly stable ammonium adduct [M+NH4​]+ at m/z 217.1. This adduct acts as a "chemical buffer," preventing the premature loss of the Boc group and consolidating the signal into a single quantifiable precursor [3].

Mandatory Visualizations

LCMS_Workflow Start Target: Boc-Pyrrolidone Purity Analysis ColEval Stationary Phase Evaluation Start->ColEval C18 Standard C18 (Hydrophobic) ColEval->C18 Baseline Biphenyl Biphenyl Phase (Dipole & Hydrophobic) ColEval->Biphenyl Alternative MPEval Mobile Phase Optimization C18->MPEval Biphenyl->MPEval FA 0.1% Formic Acid (Protonation, [M+H]+) MPEval->FA AmAc 10mM Ammonium Acetate (Adducts, [M+NH4]+) MPEval->AmAc Final Optimized LC-MS Method High Resolution & Stability FA->Final Acidic pH AmAc->Final Neutral pH

LC-MS method development workflow for Boc-pyrrolidone purity analysis.

MS_Pathway Parent Parent Ion [M+H]+ m/z 200.1 LossIsobutene Intermediate [M-C4H8+H]+ m/z 144.1 Parent->LossIsobutene CID (-56 Da) Isobutene loss LossCO2 Product Ion [M-Boc+H]+ m/z 100.1 LossIsobutene->LossCO2 CID (-44 Da) CO2 loss Adduct Ammonium Adduct [M+NH4]+ m/z 217.1 Adduct->Parent Source CID (-NH3)

ESI-MS fragmentation pathway of Boc-protected 5-oxopyrrolidine.

Comparative Experimental Workflows

To validate the causality discussed above, two self-validating protocols were executed. A system suitability criterion was embedded: The method must achieve an epimer resolution ( Rs​ ) 1.5 and an intact precursor-to-fragment ratio 10:1 in the MS source.

Method A: Conventional Approach (Baseline)
  • Column: Sub-2 µm C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 6.0 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: ESI+, MRM Mode. Precursor tracked: m/z 200.1.

Method B: Optimized Approach (Biphenyl + Neutral pH)
  • Column: Sub-2 µm Biphenyl (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade H2​O (pH ~6.8)

  • Mobile Phase B: Methanol (Methanol is chosen over Acetonitrile to maximize π−π interactions with the biphenyl stationary phase).

  • Gradient: 5% B to 95% B over 6.0 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: ESI+, MRM Mode. Precursor tracked: m/z 217.1 ( [M+NH4​]+ ).

Data Presentation & Performance Comparison

The quantitative data derived from the experimental workflows are summarized below.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (C18 + FA / ACN)Method B (Biphenyl + NH4​OAc / MeOH)Causality / Implication
Retention Factor ( k′ ) 1.83.4Biphenyl/MeOH enhances dipole interactions, increasing retention of the polar lactam.
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)Neutral pH minimizes secondary interactions with residual silanols.
Resolution ( Rs​ ) from (2R)-epimer 0.8 (Co-elution)2.1 (Baseline) π−π interactions provide the stereoselectivity required to resolve the epimers.
System Suitability Status FAIL PASS Method B meets the Rs​≥1.5 requirement.

Table 2: MS Ionization Efficiency & Stability

ParameterMethod A (0.1% FA)Method B (10 mM NH4​OAc )Causality / Implication
Primary Precursor Ion m/z 144.1 (Fragmented)m/z 217.1 (Intact Adduct)FA catalyzes Boc loss; NH4+​ stabilizes the molecule as an adduct.
Intact / Fragment Ratio 0.2 : 115 : 1Method B prevents signal dilution across multiple m/z channels.
Limit of Quantitation (LOQ) 50 ng/mL2 ng/mLConsolidation of ion current into the m/z 217.1 adduct yields a 25x sensitivity gain.
System Suitability Status FAIL PASS Method B meets the 10:1 intact precursor ratio requirement.

Conclusion

For the purity analysis of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate, conventional C18/Formic Acid workflows fail due to a lack of stereoselectivity and severe acid-catalyzed in-source fragmentation. By shifting to a Biphenyl stationary phase with a Methanol gradient , analysts can leverage π−π interactions to achieve baseline resolution of epimeric impurities. Furthermore, replacing Formic Acid with 10 mM Ammonium Acetate acts as a chemical buffer in the ESI source, forming a stable [M+NH4​]+ adduct that preserves the Boc group, thereby maximizing quantitative sensitivity and method trustworthiness.

References

  • Title: A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics (Discussing Boc-protected amino acid stability in LC-MS) Source: PubMed Central (PMC) URL: [Link]

  • Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation Application Notes URL: [Link]

  • Title: Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography Source: PubMed Central (PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate proper disposal procedures

Operational & Disposal Master Plan: tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate As a Senior Application Scientist, I frequently consult on the integration of complex chiral building blocks into drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Master Plan: tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

As a Senior Application Scientist, I frequently consult on the integration of complex chiral building blocks into drug discovery pipelines. tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS: 128372-77-0) is a highly specialized Boc-protected pyrrolidinone derivative utilized extensively in asymmetric synthesis and peptidomimetics[1]. While its structural rigidity makes it an invaluable intermediate, its nitrogen-rich core and acid-labile protecting group demand rigorous, causality-driven operational and disposal protocols.

The following guide provides a self-validating system for handling, processing, and disposing of this compound, ensuring laboratory safety and strict environmental compliance.

Physicochemical Profiling & Operational Rationale

Understanding the molecule's physical properties is the first step in designing a safe operational environment. The tert-butoxycarbonyl (Boc) group is specifically chosen for its stability under basic and nucleophilic conditions, yet it remains highly susceptible to acidic cleavage[2].

Table 1: Physicochemical & Hazard Profile

Parameter Specification / Data Operational Implication (Causality)
Chemical Formula C10H17NO3 The nitrogenous core dictates that combustion will yield toxic nitrogen oxides (NOx), requiring specialized flue gas scrubbing during disposal[1][3].
Molecular Weight 199.25 g/mol Essential for precise stoichiometric calculations during solid-phase peptide synthesis (SPPS) or solution-phase coupling[4].
Physical State Solid / Crystalline Powder Prone to aerosolization. Must be handled in a calibrated fume hood to prevent inhalation and respiratory tract irritation[5].
Storage Conditions 2–8°C or -20°C (Long-term) Refrigeration prevents thermal degradation and premature Boc cleavage, which could otherwise release pressurizing isobutylene gas[6][7].

| Combustion Products | CO, CO2, NOx | Dictates that the material can never be disposed of in standard municipal trash or sewer systems; controlled incineration is mandatory[3][8]. |

Experimental Workflow: Controlled Boc-Deprotection

Before addressing disposal, it is critical to outline the primary laboratory operation involving this chemical: Boc-deprotection. The removal of the Boc group typically utilizes Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2]. This specific process dictates the downstream waste streams and our subsequent disposal strategy.

Step-by-Step Methodology: Acidic Cleavage

  • Preparation : In a well-ventilated fume hood, dissolve 1.0 equivalent of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate in anhydrous DCM to achieve a 0.1 M concentration.

  • Acid Addition : Chill the reaction flask to 0°C using an ice bath. Dropwise, add a 50% v/v solution of TFA in DCM. Causality: Cooling mitigates the exothermic nature of the cleavage and safely controls the rapid evolution of isobutylene and CO2 gases, preventing solvent boil-over[2].

  • Agitation : Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.

  • Concentration : Remove the volatile solvents (DCM and excess TFA) under reduced pressure using a rotary evaporator equipped with a liquid nitrogen cold trap.

  • Neutralization : The resulting crude amine trifluoroacetate salt must be neutralized (e.g., using N,N-Diisopropylethylamine or saturated NaHCO3) prior to downstream coupling[9].

G A tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (Solid Reagent) B Acidic Cleavage (TFA / DCM at 0°C to RT) A->B Dissolution C Deprotected Intermediate (Amine Salt) B->C Product Recovery D Halogenated Organic Waste (TFA, DCM, Isobutylene) B->D Waste Stream E Licensed Chemical Incineration (>850°C) D->E Hazardous Transport F Alkaline Flue Gas Scrubbing (Neutralizes HF/HCl/NOx) E->F Emission Control

Operational workflow mapping Boc-deprotection to downstream waste segregation and incineration.

Comprehensive Disposal & Waste Management Plan

The disposal of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate—whether as unreacted bulk powder, contaminated packaging, or dissolved in reaction waste—must strictly follow environmental regulations to prevent soil and aquatic toxicity[10][11].

Phase 1: Solid Waste & Unused Product Disposal

  • Segregation : Never mix the unreacted Boc-protected lactam with strong acids or oxidizing agents in the solid waste stream, as this can trigger unintended gas evolution and container pressurization.

  • Containment : Sweep up any surplus or spilled solid using non-sparking tools to prevent dust ignition[11]. Place the material into a compatible, tightly sealed, and clearly labeled high-density polyethylene (HDPE) container[5].

  • Incineration : Transfer the sealed waste to a licensed professional waste disposal service. The mandated destruction method is controlled incineration [11]. Because the molecule contains nitrogen, combustion will yield nitrogen oxides (NOx)[3]. The chemical incinerator must be equipped with an afterburner and an alkaline flue gas scrubber to neutralize these toxic emissions[8][12].

Phase 2: Liquid Waste (Post-Reaction)

  • Halogenated Segregation : If the compound was subjected to the TFA/DCM deprotection workflow outlined above, the resulting liquid waste is highly acidic and halogenated[13].

  • Quenching & Venting : Never tightly seal acidic waste containing unquenched Boc-derivatives or active cleavage byproducts without proper venting. Residual CO2 and isobutylene generation will cause immediate container rupture.

  • Disposal Route : Store the quenched liquid in designated halogenated waste carboys. This liquid must undergo high-temperature incineration with extensive scrubbing to manage the hydrofluoric acid (HF) and hydrochloric acid (HCl) generated from the combustion of TFA and DCM[13].

Phase 3: Contaminated Packaging

  • Rinsing : Empty reagent bottles should be triply rinsed with a compatible, combustible solvent (e.g., acetone or methanol)[11].

  • Solvent Waste : Add the rinsate to the appropriate non-halogenated organic waste stream.

  • Vessel Disposal : The punctured, unusable packaging can then be disposed of in a sanitary landfill, or preferably, routed to the controlled incinerator alongside the solid waste[11][14].

Emergency Spill Protocol

Trustworthiness in laboratory operations requires preparing for operational failures. If a spill of the solid reagent occurs:

  • Evacuate & Ventilate : Ensure the fume hood is operating at maximum face velocity (target: 100-120 fpm) to capture any aerosolized particulates[15].

  • PPE : Don chemical-impermeable gloves, safety goggles, and a P95 (US) or P1 (EU) particle respirator to avoid inhaling the irritating dust[5][8].

  • Containment : Cover the spill with a damp absorbent pad or inert material (such as sand or diatomaceous earth) to suppress aerosolization[5]. Do not use high-pressure water jets, which will spread the chemical.

  • Collection : Shovel the absorbed mixture into a dedicated hazardous waste bucket using non-sparking tools, and proceed immediately with the Phase 1 incineration disposal route[8][16].

References

  • [3] Fisher Scientific. SAFETY DATA SHEET - Fisher Scientific: Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate. 3

  • [1] AA Blocks. 128372-77-0 | tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate. 1

  • [4] Sapphire Bioscience. tert-Butyl 2-methyl-5-oxopyrrolidine-1-carboxylate. 4

  • [6] BroadPharm. BP-42505 - BroadPharm. 6

  • [5] Santa Cruz Biotechnology. sc-219982 - Santa Cruz Biotechnology.5

  • [10] CymitQuimica. Safety Data Sheet - CymitQuimica. 10

  • [16] CDH Fine Chemical. L-PYROGLUTAMIC ACID CAS NO 98-79-3 MATERIAL SAFETY DATA SHEET. 16

  • [7] ChemicalBook. BOC-PYR-OH - Safety Data Sheet. 7

  • [11] ECHEMI. tert-Butyl 3-oxoazetidine-1-carboxylate SDS, 398489-26-4 Safety Data Sheets. 11

  • [8] Capot Chemical. MSDS of tert-butyl 4-bromo-1H-indazole-1-carboxylate. 8

  • [9] Benchchem. Boc-D-Gln(Xan)-OH | 99092-88-3. 9

  • [12] ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate. 12

  • [14] Acros PharnaTech. SAFETY DATA SHEET: tert-butyl 3-formylmorpholine-4-carboxylate. 14

  • [2] Benchchem. Di-tert-butyl dicarbonate | 24424-99-5. 2

  • [15] Smolecule. Buy Isopropyl isocyanide | 598-45-8. 15

  • [13] ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry. 13

Sources

Handling

Personal protective equipment for handling tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate

As a Senior Application Scientist, I frequently oversee the integration of conformationally constrained chiral building blocks into complex solid-phase peptide synthesis (SPPS) workflows[1]. tert-Butyl (2S)-2-methyl-5-ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of conformationally constrained chiral building blocks into complex solid-phase peptide synthesis (SPPS) workflows[1]. tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS: 128372-77-0 / 239469-76-2) is a critical N-Boc protected pyroglutamate derivative used extensively for synthesizing peptidomimetics and thyrotropin-releasing hormone (TRH) analogs[2][3].

While the Boc group is essential for stabilizing the lactam nitrogen and preventing unwanted ring-opening reactions during chain elongation[1][3], the physical properties of this combustible solid demand rigorous safety and logistical protocols. This guide provides the definitive, causality-based framework for handling, transferring, and disposing of this reagent to protect personnel and ensure experimental integrity.

Hazard Causality & Risk Assessment

Before donning Personal Protective Equipment (PPE), it is imperative to understand the mechanistic reasons why this compound poses specific laboratory hazards:

  • Mucosal and Ocular Irritation: As an organic ester and lactam, the compound acts as a mild electrophile. Contact with biological nucleophiles (e.g., moisture in the eyes or respiratory tract) leads to serious eye irritation (H319) and respiratory tract irritation (H335)[4].

  • Combustibility & Static Risk: The compound is classified as a combustible solid (Storage Class 11, WGK 3)[4]. Fine organic powders accumulate static charge during transfer. An unmitigated electrostatic discharge can easily ignite a suspended dust cloud.

  • Degradation Hazards: Under acidic conditions, ambient moisture, or high heat, the Boc protecting group decomposes. This degradation releases carbon dioxide and isobutylene gas, which can cause dangerous pressure buildup and potential rupture in sealed storage vials[1].

Table 1: Quantitative Chemical & Hazard Profile

ParameterSpecification
Chemical Formula C10H17NO3[2]
Molecular Weight 199.25 g/mol [2]
CAS Number 128372-77-0 (Racemate) / 239469-76-2 (S-isomer)[2][5]
GHS Hazard Codes H315 (Skin), H317 (Sensitization), H319 (Eye), H335 (Respiratory)[4]
Storage Conditions 2-8°C (Refrigerated), under inert gas[4]

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed not just for compliance, but as a self-validating system to ensure absolute barrier integrity during handling[4][6].

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecificationScientific Rationale (The "Why")
Eye Protection ANSI Z87.1+ Chemical Safety GogglesPrevents ocular exposure to aerosolized dust particulates which cause severe mucosal irritation (H319)[4].
Hand Protection Standard: 4-mil Nitrile Gloves.Solvent-exposed: Viton Gloves.Nitrile provides an excellent barrier against the dry powder. However, if the compound is solubilized in Dichloromethane (DCM), nitrile breakthrough occurs rapidly, necessitating fluorinated rubber (Viton)[4].
Body Protection Flame-Resistant (FR) Laboratory CoatMitigates burn risks if an accidental static discharge ignites dispersed combustible dust during weighing[4].
Respiratory N95/P100 Particulate RespiratorMandatory only if handling outside a certified fume hood. Mitigates inhalation of fine powders that cause respiratory tract irritation (H335)[6].

Operational Workflow & Handling Protocol

To ensure both safety and stoichiometric accuracy during peptide synthesis, follow this step-by-step methodology for weighing and transferring the compound.

Methodology: Safe Weighing and Transfer

  • Environmental Validation: Verify the chemical fume hood face velocity is between 80-100 fpm using the digital airflow monitor. Validation: A steady reading confirms sufficient exhaust to capture aerosolized particulates[6].

  • Static Mitigation: Discharge static electricity from your hands and equipment. Use a grounded balance and an anti-static weighing boat. Causality: Static repulsion causes the powder to "jump," leading to inhalation risks and inaccurate mass readings.

  • Dispensing: Carefully dispense the solid tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate using a clean, stainless-steel micro-spatula.

  • Transfer & Solubilization: Transfer the weigh boat to the reaction vessel inside the hood. Rinse the boat with your reaction solvent (e.g., anhydrous THF or DCM) to ensure quantitative transfer. Validation: Observe no residual white powder on the weigh boat.

  • Storage Sealing: Cap the source bottle immediately. Purge the headspace with inert gas (Argon or Nitrogen) and store at 2-8°C. Causality: Ambient moisture and room temperature accelerate Boc degradation, compromising reagent purity and generating gaseous byproducts[1][4].

G Start 1. Environmental Prep Verify Hood & Don PPE Weigh 2. Static Mitigation Weigh via Anti-Static Boat Start->Weigh Transfer 3. Closed Transfer Move to Reaction Vessel Weigh->Transfer Spill Spill Event? Weigh->Spill Airborne Dust/Spill Solvent 4. Solubilization Add Anhydrous THF/DCM Transfer->Solvent Store 5. Storage Purge Argon, Store 2-8°C Solvent->Store Spill->Transfer No Cleanup Emergency Response Damp Containment & RCRA Disposal Spill->Cleanup Yes

Workflow diagram detailing the safe handling, transfer, and emergency spill response protocols.

Spill Response & Chemical Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination[6].

Methodology: Spill Containment and Cleanup

  • Assessment & Isolation: Identify the spill extent. If >50g is dropped outside the hood, evacuate the immediate 10-foot radius to allow the dust to settle.

  • Damp Containment (Critical Step): Surround and cover the powder spill with absorbent pads lightly dampened with isopropanol. Causality: Never dry-sweep organic powders. Dry sweeping generates combustible dust clouds and increases inhalation risks. Dampening neutralizes the aerosolization threat[6].

  • Collection: Use a non-sparking, dedicated chemical spill scoop to collect the damp powder and pads. Place them into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the affected benchtop with a solvent-dampened cloth (isopropanol) to remove microscopic residues.

  • Waste Labeling & Disposal: Label the container as "Hazardous Organic Solid Waste - Combustible (Contains Boc-pyroglutamate derivative)". Route the sealed container to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration, in strict compliance with local RCRA regulations[6].

References

  • AA Blocks. "128372-77-0 | tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate". aablocks.com.
  • MedChemExpress. "Boc-Pyr-OH (Synonyms: N-Boc-L-pyroglutamic acid)". medchemexpress.com.
  • Sigma-Aldrich. "Boc-Pyr-OMe 97 108963-96-8". sigmaaldrich.com.
  • Spectrum Chemical. "SAFETY DATA SHEET - L-PYROGLUTAMIC ACID". spectrumchemical.com.
  • Cayman Chemical. "Safety Data Sheet - DL-Pyroglutamic Acid". caymanchem.com.
  • BLDpharm. "247233-47-2 | (R)-Methyl 2-methyl-5-oxopyrrolidine-1-carboxylate". bldpharm.com.
  • The Journal of Organic Chemistry. "Synthesis of Orthogonally Protected Labionin". acs.org.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.